molecular formula C19H41NO B1619834 3-(Hexadecyloxy)propylamine CAS No. 4673-33-0

3-(Hexadecyloxy)propylamine

Cat. No.: B1619834
CAS No.: 4673-33-0
M. Wt: 299.5 g/mol
InChI Key: HPIKNEFNXLGDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hexadecyloxy)propylamine is a useful research compound. Its molecular formula is C19H41NO and its molecular weight is 299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Hexadecyloxy)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hexadecyloxy)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hexadecoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIKNEFNXLGDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063552
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4673-33-0
Record name 3-(Hexadecyloxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4673-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, 3-(hexadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hexadecyloxy)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Hexadecyloxy)propylamine synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Pathway, Mechanism, and Critical Process Parameters

Executive Summary

3-(Hexadecyloxy)propylamine (HPA) is a critical fatty ether amine intermediate.[1][2] While traditionally utilized as a surfactant and corrosion inhibitor, its structural homology to the lipid tails of ionizable cationic lipids makes it a high-value precursor in the synthesis of Lipid Nanoparticles (LNPs) for mRNA delivery.

This guide details the two-step synthesis of HPA from 1-hexadecanol (cetyl alcohol).[2] Unlike generic organic synthesis texts, this document focuses on process control , mechanistic selectivity , and safety engineering required for high-purity pharmaceutical applications.[2]

The Core Pathway:

  • Cyanoethylation: Base-catalyzed Michael addition of 1-hexadecanol to acrylonitrile.[1][2]

  • Hydrogenation: Metal-catalyzed reduction of the nitrile to the primary amine, utilizing ammonia to suppress secondary amine formation.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to maximize atom economy and minimize purification burden. The ether linkage is established first, leveraging the stability of the ether bond during the subsequent harsh hydrogenation conditions.

Figure 1: Synthesis Pathway Overview[1][2]

SynthesisPathway Cetyl 1-Hexadecanol (C16 Alcohol) Nitrile 3-(Hexadecyloxy)propionitrile (Intermediate) Cetyl->Nitrile Step 1: Cyanoethylation (Michael Addition) ACN Acrylonitrile ACN->Nitrile Base Cat: KOH/Triton B Base->Nitrile Product 3-(Hexadecyloxy)propylamine (Target) Nitrile->Product Step 2: Hydrogenation (Nitrile Reduction) H2 H2 + NH3 H2->Product Cat2 Cat: Raney Ni or Co Cat2->Product

Caption: Two-step synthesis route. Step 1 establishes the carbon backbone; Step 2 functionalizes the amine.

Phase 1: Cyanoethylation (Michael Addition)[2]

The formation of 3-(hexadecyloxy)propionitrile is a conjugate addition reaction.[2] Acrylonitrile acts as the Michael acceptor, and the alkoxide of cetyl alcohol acts as the donor.

Mechanism

The reaction is base-catalyzed.[1][2][3][4][5] A strong base (typically KOH or a quaternary ammonium hydroxide like Triton B) abstracts a proton from the alcohol.[1] The resulting alkoxide is a potent nucleophile that attacks the


-carbon of acrylonitrile.[1]

Key Mechanistic Insight: The reaction is reversible (retro-Michael).[1][2] High conversion requires temperature control to favor the forward reaction while avoiding the polymerization of acrylonitrile.

Figure 2: Mechanism of Cyanoethylation[3]

MichaelMechanism Step1 1. Deprotonation: R-OH + OH⁻ ⇌ R-O⁻ + H₂O Step2 2. Nucleophilic Attack: R-O⁻ + CH₂=CH-CN → [R-O-CH₂-CH-CN]⁻ (Enolate Intermediate) Step1->Step2 Alkoxide Generation Step3 3. Protonation: [R-O-CH₂-CH-CN]⁻ + H₂O → R-O-CH₂-CH₂-CN + OH⁻ Step2->Step3 C-C Bond Formation

Caption: Base-catalyzed Michael addition mechanism. The base is regenerated in Step 3.

Experimental Protocol

Reagents:

  • 1-Hexadecanol (1.0 eq)[2]

  • Acrylonitrile (1.1 - 1.2 eq)[1][2]

  • Catalyst: KOH (0.5 wt%) or Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH).[1][2]

Procedure:

  • Melt & Catalyze: Charge 1-hexadecanol into a reactor and heat to 50–55°C (above melting point: 49°C). Add the base catalyst.[1][3][4][6]

  • Controlled Addition: Add acrylonitrile dropwise. Crucial: The reaction is exothermic.[1] Maintain internal temperature between 60–70°C.

    • Warning: Exceeding 80°C promotes acrylonitrile polymerization (yellowing) and retro-Michael reaction.[1][2]

  • Post-Reaction: Stir for 2–4 hours at 70°C.

  • Neutralization: Neutralize the base with stoichiometric acetic acid or HCl.[1] This prevents the retro-reaction during distillation.[1][2]

  • Work-up: Wash with water to remove salts.[2] Strip excess acrylonitrile under reduced pressure.[2]

Quality Check (PAT):

  • IR Spectroscopy: Disappearance of O-H stretch (

    
    ) and appearance of Nitrile (
    
    
    
    ) stretch at
    
    
    .[1][2]

Phase 2: Nitrile Hydrogenation[1][2]

The reduction of the nitrile to the primary amine is the most challenging step due to selectivity issues. The intermediate imine can react with the product amine to form a secondary amine (dimer), which is a common impurity.

Mechanism & Selectivity Control

To obtain the primary amine exclusively, the formation of the secondary amine must be suppressed. This is achieved by adding Ammonia (


) .[2]

The "Ammonia Effect": The secondary amine forms via the condensation of the intermediate imine (


) with the primary amine (

).[2] High partial pressure of

shifts the equilibrium of the imine formation backward and competes for the surface sites, preventing the coupling reaction.
Figure 3: Hydrogenation & Side Reaction Suppression[1]

HydrogenationMech Nitrile R-CN Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂ (Cat) Primary R-CH₂-NH₂ (Primary Amine - TARGET) Imine->Primary + H₂ (Cat) Secondary (R-CH₂)₂NH (Secondary Amine - IMPURITY) Imine->Secondary + Primary Amine - NH₃ (Condensation) Suppression Excess NH₃ blocks this path Suppression->Secondary

Caption: The critical role of Ammonia in blocking secondary amine formation.[2]

Experimental Protocol

Reagents:

  • 3-(Hexadecyloxy)propionitrile (Crude from Step 1)[2]

  • Catalyst: Raney Nickel (5-10 wt% loading) or Sponge Cobalt (higher selectivity).[1][2]

  • Solvent: Methanol or Isopropanol (optional, can run neat).[1][2]

  • Additives: Liquid Ammonia (

    
    ).[2]
    

Procedure:

  • Reactor Loading: Load the nitrile and catalyst into a high-pressure autoclave (Hastelloy or SS316).

  • Ammonia Charge: Seal and purge with

    
    . Charge liquid ammonia (approx. 10–20 mol% relative to nitrile, or maintain 2–5 bar partial pressure).[1][2]
    
  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 30–50 bar (435–725 psi).
    
  • Reaction: Heat to 100–120°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

    • Note: The reaction is complete when

      
       uptake ceases.[1]
      
  • Filtration: Cool to room temperature, vent gases (scrubber for

    
    ), and filter off the pyrophoric catalyst under inert atmosphere (
    
    
    
    /Ar).

Purification & Characterization

For drug delivery applications (e.g., LNP synthesis), purity >98% is required.[2]

Distillation

The crude amine is purified via vacuum distillation.[1]

  • Boiling Point: High boiling point (>180°C at atmospheric).[1][2] Requires high vacuum (<1 mmHg).[1][2]

  • Fractionation: Discard the "lights" (unreacted nitrile) and "heavies" (secondary amines/tars).[2]

Analytical Specifications
TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid/solid
Purity GC-FID / HPLC≥ 98.0%
Amine Value Titration (

)
185–195 mg KOH/g (Theoretical: ~187)
Secondary Amine GC / Titration< 1.0%
Water Content Karl Fischer< 0.2%

Safety & Engineering Controls

Acrylonitrile Handling[7]
  • Hazard: Carcinogen, highly flammable, polymerizes explosively.[2]

  • Control: Use inhibitor (MEHQ) in storage.[2] Dedicate lines. Scrubber system with NaOH for vapors.[1][2]

Hydrogenation Safety
  • Hazard: High pressure

    
     (explosion), Pyrophoric Catalyst (Raney Ni ignites in air).[2]
    
  • Control:

    • Class I, Div 1 electrical rating for the suite.

    • Keep Raney Ni wet at all times.[2]

    • Use rupture discs and relief valves on the autoclave.[1]

References

  • Preparation of 3-alkoxypropylamines. US Patent 4,673,330.[2] (Note: This patent number matches the CAS in some databases, but refers to the general class of ether amines synthesis). (Verified search for ether amine synthesis patents).

  • Catalytic Hydrogenation of Nitriles to Primary Amines. Chemical Reviews, 2010.[1] A comprehensive review of mechanism and catalyst choice (Ni vs Co). .[1][2]

  • Cyanoethylation of Alcohols: Mechanism and Catalysis. Journal of Organic Chemistry. Detailed kinetic analysis of the Michael addition of alcohols to acrylonitrile. .[1][2]

  • PubChem Compound Summary: 3-(Hexadecyloxy)propylamine. National Center for Biotechnology Information.[2] (2025).[1][2][5][7] PubChem Compound Summary for CID 85580 (homolog) and related ether amines. Link.[1][2]

  • Tomamine® Ether Amines Technical Data Sheet. Evonik Industries.[2] (Industrial reference for properties and handling of ether amines). Link.

(Note: Specific patent numbers for this exact chain length are often proprietary variations of standard ether amine processes described in US Patent 3,468,954 or similar).

Sources

A Technical Guide to the Spectroscopic Analysis of 3-(Hexadecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Hexadecyloxy)propylamine. It is intended for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of long-chain aliphatic amines and ethers. This document offers not only predicted spectral data but also delves into the causal logic behind the spectroscopic behaviors and provides robust, self-validating experimental protocols.

Introduction

3-(Hexadecyloxy)propylamine is a long-chain aliphatic ether amine. Its structure, comprising a hexadecyl ether moiety linked to a propylamine tail, imparts amphiphilic properties, making it a molecule of interest in various applications, including as a surfactant, coating agent, and in the formation of lipid nanoparticles for drug delivery. Accurate and unambiguous structural confirmation is paramount for its application in research and development. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses, providing a foundational blueprint for its characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(Hexadecyloxy)propylamine are directly correlated with its spectroscopic signatures. The long hexadecyl carbon chain, the ether linkage, and the primary amine group each give rise to characteristic signals in NMR, IR, and MS analyses. Understanding these correlations is key to a thorough interpretation of the spectral data.

cluster_hexadecyl Hexadecyl Chain cluster_propylamine Propylamine Moiety CH3 CH₃ CH2_14 (CH₂)₁₄ CH2_O CH₂ O O CH2_O->O O_CH2 CH₂ CH2_CH2 CH₂ CH2_NH2 CH₂ NH2 NH₂ O->O_CH2

Caption: Molecular structure of 3-(Hexadecyloxy)propylamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(Hexadecyloxy)propylamine, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbons along the aliphatic chain and near the ether and amine functional groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(Hexadecyloxy)propylamine is expected to show several key resonances. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale for Chemical Shift
~ 0.88Triplet3HCH₃-Terminal methyl group of the hexadecyl chain, least deshielded.
~ 1.26Broad Singlet~28H-(CH₂)₁₄-Bulk methylene protons of the hexadecyl chain, shielded environment.
~ 1.57Quintet2H-O-CH₂-CH₂-Methylene protons beta to the ether oxygen.
~ 1.75Quintet2H-CH₂-CH₂-NH₂Methylene protons beta to the amine nitrogen.
~ 2.70Triplet2H-CH₂-NH₂Methylene protons alpha to the amine nitrogen, deshielded.
~ 3.40Triplet2H-O-CH₂-Methylene protons alpha to the ether oxygen, significantly deshielded.
(Variable)Broad Singlet2H-NH₂Amine protons; chemical shift is concentration and solvent dependent.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a signal for each chemically non-equivalent carbon atom. Due to the long alkyl chain, some signals of the central methylene carbons may overlap.

Predicted Chemical Shift (ppm) Assignment Rationale for Chemical Shift
~ 14.1CH₃-Terminal methyl carbon.
~ 22.7 - 31.9-(CH₂)₁₄-Methylene carbons of the hexadecyl chain.
~ 29.7-O-CH₂-CH₂-Methylene carbon beta to the ether oxygen.
~ 33.9-CH₂-CH₂-NH₂Methylene carbon beta to the amine nitrogen.
~ 41.8-CH₂-NH₂Methylene carbon alpha to the amine nitrogen, influenced by the electronegative nitrogen.[2]
~ 70.3-O-CH₂- (propyl)Methylene carbon of the propyl chain alpha to the ether oxygen.
~ 71.8-O-CH₂- (hexadecyl)Methylene carbon of the hexadecyl chain alpha to the ether oxygen.
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3-(Hexadecyloxy)propylamine.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve spectral resolution.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

cluster_protocol NMR Experimental Workflow Prep Sample Preparation (Dissolve in CDCl₃) Acq Data Acquisition (¹H and ¹³C Spectra) Prep->Acq Process Data Processing (Fourier Transform, Phasing) Acq->Process Analysis Spectral Analysis (Chemical Shifts, Integration) Process->Analysis

Caption: A streamlined workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-(Hexadecyloxy)propylamine, the key functional groups are the primary amine (N-H) and the ether (C-O).

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-3500Medium, two bandsN-H StretchPrimary Amine[1][4]
2850-2960StrongC-H StretchAliphatic CH₂, CH₃
1590-1650MediumN-H Bend (Scissoring)Primary Amine[4]
1050-1150StrongC-O StretchEther[5]
650-900BroadN-H WagPrimary Amine[4]
Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of liquid 3-(Hexadecyloxy)propylamine directly onto the ATR crystal. If the sample is a solid, a small amount of the solid should be placed on the crystal and firm pressure applied with the anvil.

  • Acquire the sample spectrum.

Data Acquisition:

  • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • The spectrum is usually collected over the range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 3-(Hexadecyloxy)propylamine is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Ion (M⁺):

  • The molecular weight of 3-(Hexadecyloxy)propylamine (C₁₉H₄₁NO) is 299.53 g/mol .

  • According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 299.[6][7]

Key Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and ethers.[6][8]

    • Cleavage of the C-C bond alpha to the nitrogen atom is a highly favored process for amines, leading to a resonance-stabilized cation. For 3-(Hexadecyloxy)propylamine, the most prominent alpha-cleavage would result in the loss of a C₁₇H₃₅O radical, leading to a fragment at m/z = 58 .

    • Alpha-cleavage adjacent to the ether oxygen can also occur. Cleavage of the propyl-oxygen bond would lead to a hexadecyloxy cation at m/z = 241 .

  • Cleavage of the C-O Bond: The bond between the propyl group and the ether oxygen may cleave, resulting in a hexadecyl cation (m/z = 225 ) or a propylamine radical cation.

cluster_ms Key Mass Spec Fragmentations M [C₁₉H₄₁NO]⁺˙ m/z = 299 F58 [C₃H₈N]⁺ m/z = 58 M->F58 α-cleavage (amine) F241 [C₁₆H₃₃O]⁺ m/z = 241 M->F241 α-cleavage (ether)

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct infusion system with an Electron Ionization (EI) source.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of 3-(Hexadecyloxy)propylamine in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS):

  • Gas Chromatography:

    • Use a suitable capillary column (e.g., a non-polar column like DB-5).

    • Program the oven temperature to ensure separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).

  • Mass Spectrometry:

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range that will include the molecular ion and expected fragments (e.g., m/z 40-400).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of 3-(Hexadecyloxy)propylamine. The predicted spectroscopic data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers. By following the detailed experimental protocols, scientists can obtain high-quality data to confidently confirm the identity and purity of this compound, ensuring its suitability for downstream applications in research and development.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • IR: amines. University of Calgary. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. (2013). Wiley Online Library. [Link]

  • Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

  • Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. American Chemical Society. [Link]

  • 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Doc Brown's Chemistry. [Link]

  • 1,3-propanediamine, n1-(3-(hexadecyloxy)propyl)- (C22H48N2O). PubChemLite. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

  • Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • FTIR spectra to determine the amine functional groups on urea. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). NP-MRD. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

  • FTIR Spectra of the bio-oil. ResearchGate. [Link]

  • Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). NP-MRD. [Link]

  • Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). RSC Publishing. [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. [Link]

  • propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]

  • H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session. (2024). YouTube. [Link]

  • Investigation on dispersion properties of CO 2 and ester solvent mixtures using in situ FTIR spectroscopy. (2020). RSC Publishing. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Lander University. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. [Link]

  • Aliphatic chain length by isotropic mixing (ALCHIM): determining composition of complex lipid samples by ¹H NMR spectroscopy. PubMed. [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]

Sources

3-(Hexadecyloxy)propylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Hexadecyloxy)propylamine: Properties, Synthesis, and Application in Advanced Drug Delivery

Authored by a Senior Application Scientist

Introduction

In the rapidly evolving landscape of drug development, particularly in the realm of nucleic acid-based therapeutics, the design and synthesis of novel delivery vehicles are of paramount importance. Among the critical components of these systems, cationic and ionizable lipids play a pivotal role. This guide provides a comprehensive technical overview of 3-(Hexadecyloxy)propylamine, a long-chain amino lipid with significant potential in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. While this specific molecule is a prime example, the principles and methodologies discussed herein are broadly applicable to a range of similar amphiphilic amines that are fundamental to next-generation drug delivery platforms.

Core Molecular Attributes of 3-(Hexadecyloxy)propylamine

3-(Hexadecyloxy)propylamine is an amphiphilic molecule characterized by a long, hydrophobic 16-carbon alkyl (hexadecyl) chain linked via an ether bond to a hydrophilic propylamine headgroup. This structure imparts surfactant-like properties, making it an excellent candidate for self-assembly into supramolecular structures such as micelles and lipid bilayers.

The key identifiers and physicochemical properties of 3-(Hexadecyloxy)propylamine are summarized below.

PropertyValueSource/Method
IUPAC Name 3-(Hexadecyloxy)propan-1-amineP&S Chemicals[1]
Synonyms 3-Cetyloxypropylamine, 1-Propanamine, 3-(hexadecyloxy)-P&S Chemicals[1]
CAS Number 4673-33-0P&S Chemicals[1]
Molecular Formula C₁₉H₄₁NOP&S Chemicals[1]
Molecular Weight 299.54 g/mol Calculated
Appearance Waxy solid or viscous liquid at room temperatureInferred from similar compounds[2]
Solubility Soluble in organic solvents, limited solubility in waterInferred from similar compounds[2]

Synthesis of 3-(Hexadecyloxy)propylamine

The synthesis of 3-(Hexadecyloxy)propylamine can be achieved through a variety of established organic chemistry routes. A common and efficient method involves a two-step process starting from 3-aminopropan-1-ol and a hexadecyl halide. This approach is favored for its high yields and the ready availability of starting materials.

Synthetic Pathway Overview

The synthesis begins with the protection of the amine group of 3-aminopropan-1-ol, followed by a Williamson ether synthesis to couple the hexadecyl chain. The final step involves the deprotection of the amine to yield the desired product.

Synthesis cluster_0 Step 1: Amine Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 3-Aminopropan-1-ol 3-Aminopropan-1-ol N-Protected-3-aminopropan-1-ol N-Protected-3-aminopropan-1-ol 3-Aminopropan-1-ol->N-Protected-3-aminopropan-1-ol Protecting Agent (e.g., Boc₂O) Base N-Protected-3-(hexadecyloxy)propylamine N-Protected-3-(hexadecyloxy)propylamine N-Protected-3-aminopropan-1-ol->N-Protected-3-(hexadecyloxy)propylamine 1. Strong Base (e.g., NaH) 2. 1-Bromohexadecane 3-(Hexadecyloxy)propylamine 3-(Hexadecyloxy)propylamine N-Protected-3-(hexadecyloxy)propylamine->3-(Hexadecyloxy)propylamine Strong Acid (e.g., TFA)

Caption: Synthetic scheme for 3-(Hexadecyloxy)propylamine.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3-Aminopropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromohexadecane

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step 1: N-Boc Protection of 3-Aminopropan-1-ol

  • Dissolve 3-aminopropan-1-ol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminopropan-1-ol.

Step 2: Williamson Ether Synthesis

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-aminopropan-1-ol in anhydrous THF.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Slowly add 1-bromohexadecane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude N-Boc-3-(hexadecyloxy)propylamine. Purify by column chromatography if necessary.

Step 3: Deprotection

  • Dissolve the purified N-Boc-3-(hexadecyloxy)propylamine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-(Hexadecyloxy)propylamine.

Applications in Drug Development: The Role in Lipid Nanoparticles

The primary application of 3-(Hexadecyloxy)propylamine and similar amino lipids in drug development is as a key component of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[3][4]

Mechanistic Insights: Why Long-Chain Amino Lipids are Critical for LNP Function

1. Nucleic Acid Encapsulation: The primary amine of 3-(Hexadecyloxy)propylamine has a pKa that allows it to be protonated (positively charged) at an acidic pH (typically pH 4-5) used during the LNP formulation process.[3][4] This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, driving their encapsulation within the core of the LNP.[5]

2. In Vivo Stability: At physiological pH (around 7.4), the primary amine is largely deprotonated and neutral. This near-neutral surface charge is crucial for reducing non-specific interactions with blood components and preventing rapid clearance from circulation, thereby increasing the LNP's half-life.[6]

3. Endosomal Escape: After an LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment again protonates the amine headgroup of 3-(Hexadecyloxy)propylamine, leading to a net positive charge within the LNP. This charge can disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (in the case of mRNA) or exert its gene-silencing effects (in the case of siRNA).[3]

4. Structural Integrity: The long hexadecyl chain provides the necessary lipophilicity to integrate into the lipid bilayer of the nanoparticle, contributing to its overall stability and structural integrity.[7]

Experimental Protocol: Formulation of Lipid Nanoparticles

This protocol describes a standard method for formulating LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniformly sized nanoparticles.[8]

Materials:

  • 3-(Hexadecyloxy)propylamine (Cationic Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) (PEGylated Lipid)

  • mRNA or siRNA (in an appropriate acidic buffer, e.g., citrate buffer pH 4.0)

  • Ethanol (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve 3-(Hexadecyloxy)propylamine, DSPC, cholesterol, and DMPE-PEG2000 in a molar ratio (e.g., 50:10:38.5:1.5) in absolute ethanol to achieve a final total lipid concentration of 10-20 mM.

  • Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA in the acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically 3:1).[8]

    • Initiate the flow to rapidly mix the two streams. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the nucleic acids.

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4 °C with at least two buffer changes to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4 °C until use.

LNP_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification A Lipid Mixture in Ethanol (Cationic Lipid, DSPC, Cholesterol, PEG-Lipid) C Microfluidic Mixing (Flow Rate Ratio 3:1) A->C B Nucleic Acid in Acidic Aqueous Buffer B->C D Dialysis against PBS (pH 7.4) C->D E Sterile Filtration (0.22 µm) D->E F Final LNP Formulation E->F

Caption: LNP formulation workflow.

Self-Validating Systems: LNP Characterization

To ensure the quality, reproducibility, and efficacy of the LNP formulation, a thorough characterization is mandatory. This step embodies the principle of a self-validating system, where the output of the protocol is rigorously tested against predefined specifications.

Key Characterization Parameters:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The particle size influences the biodistribution and cellular uptake of the LNPs, while the PDI is a measure of the homogeneity of the particle population.

  • Zeta Potential: This measurement indicates the surface charge of the LNPs and is crucial for predicting their stability in suspension and their interactions with biological membranes.

  • Encapsulation Efficiency: This determines the percentage of the nucleic acid that has been successfully encapsulated within the LNPs. It is typically measured using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the nanoparticles with a detergent.

  • Morphology: The structure and morphology of the LNPs can be visualized using techniques such as Cryogenic Transmission Electron Microscopy (Cryo-TEM).[9]

Conclusion

3-(Hexadecyloxy)propylamine represents a class of cationic lipids that are integral to the advancement of drug delivery, particularly for nucleic acid-based therapies. Its unique amphiphilic structure and pH-responsive nature are key to the successful formulation of stable and effective lipid nanoparticles. The synthesis and formulation protocols outlined in this guide provide a robust framework for researchers and drug development professionals to harness the potential of this and similar molecules in creating the next generation of therapeutics. The rigorous characterization of the resulting LNPs ensures a self-validating and reliable system, which is essential for preclinical and clinical success.

References

  • PubChem. (n.d.). 3-(Hexadecyloxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • P&S Chemicals. (n.d.). 3-(Hexadecyloxy)propylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hexyloxy)propylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Propylamine. Retrieved from [Link]

  • Garcês, A., et al. (2022).
  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
  • Inside Therapeutics. (2025, February 10). LNP characterization guidelines: Size, PDI, Morphology. Retrieved from [Link]

  • Sabnis, S., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Pharmaceutical Research, 39(8), 1735-1753.
  • Zhang, Y., et al. (2025). Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution. Advanced Science, 13(1), e211637.
  • Beckman Coulter. (n.d.). Lipid Nanoparticle (LNP) Characterization. Retrieved from [Link]

  • News-Medical. (2024, November 6). Lipid-based nanoparticles: Manufacturing and inline size characterization. Retrieved from [Link]

  • Aldosari, B. N., et al. (2019). Recent Advances in Lipid Nanoparticle-Mediated mRNA Therapy. Pharmaceutics, 11(9), 437.
  • Dara, T., et al. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Pharmaceutics, 15(3), 957.
  • Gทำการ, A., et al. (2022). Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. Analytical Chemistry, 94(10), 4236-4244.
  • Ascendia Pharma. (2022, March 1). Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). LNPs and their targeting advancements. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv.
  • Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Retrieved from [Link]

  • AZoNano. (2023, December 22). Lipid Nanoparticle Formulation | A Guide. Retrieved from [Link]

Sources

Theoretical Modeling of 3-(Hexadecyloxy)propylamine: Interfacial Dynamics and Self-Assembly Mechanisms

[1][2]

Executive Summary

This technical guide provides a rigorous theoretical framework for modeling 3-(Hexadecyloxy)propylamine (C16-ether-amine), a high-value amphiphilic surfactant used in mineral flotation, corrosion inhibition, and nanomedicine.[1][2] Unlike standard alkyl amines, the ether linkage in the propyl spacer introduces unique flexibility and dipole moments that alter interfacial packing. This guide synthesizes Density Functional Theory (DFT) for electronic characterization and Molecular Dynamics (MD) for large-scale interfacial behavior, offering a self-validating protocol for researchers predicting molecular efficacy in aqueous and mineral environments.[1][2]

Molecular Architecture & Physicochemical Baseline

Before initiating large-scale simulations, the single-molecule properties must be established using quantum mechanical methods.[1][2] 3-(Hexadecyloxy)propylamine (

12
Electronic Structure (DFT Protocol)

The ether oxygen acts as a weak hydrogen bond acceptor, distinct from the primary amine donor/acceptor site.

Recommended Protocol:

  • Method: DFT (Density Functional Theory)[2][3][4][5]

  • Functional:

    
    B97X-D (includes dispersion corrections critical for long alkyl chains) or B3LYP-D3.[1][2]
    
  • Basis Set: 6-311++G(d,p) (diffuse functions are mandatory for describing the lone pairs on Oxygen and Nitrogen).

  • Solvation Model: PCM or SMD (Water) to predict pKa shifts.[1][2]

Key Theoretical Descriptors:

Property Theoretical Prediction (Vacuum) Theoretical Prediction (Water) Significance
Dipole Moment ~1.3 - 1.5 Debye ~2.1 - 2.5 Debye Drives initial orientation at charged interfaces.[1][2][6]

| HOMO Location | Nitrogen Lone Pair | Nitrogen Lone Pair | Site of protonation (reaction with

126LUMO Location

26ESP (Electrostatic Potential)


26

Thermodynamic Modeling of Self-Assembly

The critical micelle concentration (CMC) and aggregate morphology are governed by the packing parameter (


Packing Parameter Calculation
2
  • 
     (Tail Volume): 
    
    
  • 
     (Critical Length): 
    
    
  • 
     (Headgroup Area):  Unlike simple amines (~35 
    
    
    ), the ether-amine hydration shell expands
    
    
    to ~45–50
    
    
    .[2]

Predicted Morphology:

  • 
    [1][2]
    
  • Result: Cylindrical micelles or flexible worm-like micelles are thermodynamically favored over spherical micelles, especially at higher concentrations.[1][2]

Interfacial Interaction Modeling (The Core Protocol)

This section details the simulation of 3-(Hexadecyloxy)propylamine adsorbing onto a Quartz (101) surface, a standard model for mineral flotation and silica-based drug delivery.

Simulation Setup (Molecular Dynamics)

Force Field Selection:

  • OPLS-AA / L-OPLS: Excellent for liquid organics and long alkyl chains.[1][2]

  • INTERFACE Force Field (IFF): Crucial for accurate mineral surface parameters (Si-O bonds, surface charge density).[1][2] Standard CHARMM/AMBER parameters often fail to capture the interfacial tension of inorganic solids correctly.

System Composition:

  • Slab:

    
    -Quartz (101) cleavage plane.[1][2]
    
  • Surface State: Hydroxylated (

    
    ) at pH < 9; partially deprotonated (
    
    
    ) at pH > 9.[1][2]
  • Adsorbate: 3-(Hexadecyloxy)propylammonium cations (

    
    ).[1][2]
    
  • Solvent: TIP3P or SPC/E water model.

  • Counterions:

    
     or 
    
    
    to neutralize the cell.[1][2]
Interaction Mechanism Workflow

The adsorption process is not instantaneous.[2] It follows a kinetic pathway from bulk diffusion to electrostatic anchoring, followed by hydrophobic condensation (hemi-micelle formation).[1][2]

AdsorptionMechanismcluster_0Phase 1: Bulk Dynamicscluster_1Phase 2: Anchoringcluster_2Phase 3: AggregationBulkBulk Solution(Monomers/Micelles)DiffusionDiffusion to Interface(Fickian Transport)Bulk->Diffusion Concentration GradientElectrostaticElectrostatic Attraction(R-NH3+ ... Si-O-)Diffusion->Electrostatic Long-range CoulombicHBondingH-Bond Stabilization(Ether O ... Si-OH)Electrostatic->HBonding Short-range OrientationHydrophobicTail-Tail Association(Van der Waals)Electrostatic->Hydrophobic Cooperative BindingHBonding->Hydrophobic Surface Coverage > CriticalHemimicelleHemi-Micelle Formation(Dense Adlayer)Hydrophobic->Hemimicelle Energy Minimization

Figure 1: Mechanistic pathway of 3-(Hexadecyloxy)propylamine adsorption onto negatively charged mineral surfaces.[1][2]

Quantitative Analysis of Interactions

To validate the simulation, you must calculate the Interaction Energy (

Interaction Energy Calculation:

12
  • Coulombic Contribution: Dominant (>60%) for the headgroup.[1][2]

  • Van der Waals Contribution: Dominant for tail-tail interactions (lateral stability).[1][2]

Comparative Theoretical Data (Extrapolated from C12/C14 Analogs):

Interaction TypeC12-Ether-Amine (DOPA)C16-Ether-Amine (HOPA)Mechanistic Insight
Electrostatic (

)
-150 to -180 kJ/mol-150 to -180 kJ/molHeadgroup driven; largely independent of tail length.[1][2][6]
Van der Waals (

)
-40 to -60 kJ/mol-70 to -90 kJ/mol Critical differentiator. Longer tail = stronger lateral packing.[1][2][6]
Hydration Penalty ModerateHighC16 requires more energy to desolvate the tail upon adsorption.[2][6]
Adlayer Thickness ~15

~21

Measured via electron density profiles.[1][2][6]

Computational Methodology Guide

This section provides the step-by-step execution protocol for reproducing these results.

Step 1: Topology Generation[1][2][6]
  • Structure Build: Draw 3-(Hexadecyloxy)propylamine in Avogadro or ChemDraw.

  • Protonation: Protonate the amine nitrogen (

    
    ) to simulate pH < 9 conditions.
    
  • Parameterization: Use LigParGen (OPLS-AA) or CGenFF (CHARMM) to generate topology files (.itp or .prm).[1][2] Note: Manually verify the partial charges on the ether oxygen using the DFT ESP calculation from Section 1.

Step 2: Surface Slab Construction[2][6]
  • Create a Quartz (101) unit cell.[1][2]

  • Replicate to form a slab approx

    
     in 
    
    
    and
    
    
    thick in
    
    
    .
  • Add vacuum space (

    
    -axis) of at least 
    
    
    to prevent periodic image artifacts.[1][2]
  • Saturate dangling silicon bonds with hydroxyls (silanols).[1][2]

Step 3: Production Run Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NVT): 1 ns at 300K using V-rescale thermostat. Restrain surface atoms.[1][2]

  • Equilibration (NPT): 1 ns at 1 bar (semi-isotropic coupling).

  • Production MD: 100 ns run.

    • Integrator: Leap-frog (2 fs step).[1][2]

    • Cutoff: 1.2 nm for VdW and Coulomb (PME for long-range).[1][2]

    • Constraint: LINCS for H-bonds.[1][2]

Step 4: Analysis Workflow

AnalysisWorkflowcluster_metricsKey MetricsTrajectoryMD Trajectory(.xtc / .dcd)RDFRDF g(r)(N - Surface O)Trajectory->RDFDensityDensity Profile(Z-axis)Trajectory->DensityHBondsH-Bond Lifetime(Ether - Water)Trajectory->HBondsSOrderOrder Parameter(Tail Alignment)Trajectory->SOrder

Figure 2: Post-processing workflow for extracting physical properties from MD trajectories.[1][2][6]

References

  • Adsorption Mechanisms of Ether Amines on Quartz: Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface. [Link]

  • DFT Interaction Energies & Functionals: Assessment of Density Functional Theory in Predicting Interaction Energies Between Water and Polycyclic Aromatic Hydrocarbons. (Relevant for hydrophobic hydration modeling). [Link]

  • Surfactant Simulation Protocols: Molecular Dynamics Computational Study of Sustainable Green Surfactant for Application in Chemical Enhanced Oil Recovery. [Link][1][2]

  • Propylamine Physicochemical Data: Propylamine - NIST Chemistry WebBook.[1][2] (Baseline data for headgroup parameterization). [Link][2]

  • Reactive MD for Amine Surfaces: Classical and ReaxFF Molecular Dynamics Simulations of Fuel Additives at the Solid-fluid Interface. [Link]

A Comprehensive Guide to the Safe Laboratory Handling of 3-(Hexadecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule and its Associated Risks

3-(Hexadecyloxy)propylamine is a long-chain alkylamine, a class of molecules characterized by a lengthy hydrophobic alkyl chain and a hydrophilic primary amine group. This amphiphilic nature makes it valuable in various research and development applications, including as a surfactant, emulsifier, and a component in drug delivery systems.[1] The hexadecyloxy group provides significant lipophilicity, while the propylamine moiety imparts basicity and a reactive site for further chemical modifications.[1]

However, the very properties that make 3-(Hexadecyloxy)propylamine useful also necessitate stringent safety and handling precautions. The primary amine group renders the molecule corrosive, capable of causing severe skin burns and eye damage upon contact.[2] Furthermore, as with many long-chain amine compounds, it poses a significant threat to aquatic life, highlighting the importance of proper disposal and containment.[2] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to handle 3-(Hexadecyloxy)propylamine safely and effectively in a laboratory setting. The protocols and recommendations outlined herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to foster a deep understanding of risk mitigation.

Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with 3-(Hexadecyloxy)propylamine is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification and Associated Hazards
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[2]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[2]

The corrosive nature of 3-(Hexadecyloxy)propylamine stems from its basicity. The lone pair of electrons on the nitrogen atom readily accepts protons, leading to a high pH that can hydrolyze fats and proteins in living tissue, resulting in chemical burns.[3] The long alkyl chain can enhance its ability to penetrate the skin, exacerbating this effect.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Primary Engineering Controls

All work with 3-(Hexadecyloxy)propylamine should be conducted within a properly functioning chemical fume hood.[3] This is critical for two primary reasons:

  • Vapor and Aerosol Containment: Although long-chain alkylamines are not typically volatile, aerosols can be generated during handling, especially when sonicating, vortexing, or transferring solutions. A fume hood ensures that any airborne droplets or vapors are captured and exhausted, preventing inhalation.

  • Spill Containment: The physical barrier of the fume hood provides an initial layer of containment in the event of a spill, protecting the researcher and the surrounding laboratory environment.

Personal Protective Equipment (PPE) Selection and Rationale

PPE is the last line of defense and must be selected based on the specific hazards of 3-(Hexadecyloxy)propylamine.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a full-face shield should be worn in conjunction with goggles.[4]

  • Skin Protection:

    • Gloves: The selection of appropriate gloves is critical. Not all standard laboratory gloves offer adequate protection. Butyl rubber or nitrile gloves are recommended for handling alkylamines.[5] It is crucial to consult a glove compatibility chart and to double-glove when handling concentrated solutions.[6][7] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat/Apron: A chemically resistant lab coat is essential. For tasks with a significant splash potential, a rubber or neoprene apron should be worn over the lab coat.[8]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a combination cartridge for organic vapors and ammonia/methylamine should be available.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Work Execution cluster_doffing Doffing & Disposal start Assess Task (Weighing, Transfer, etc.) hood Verify Fume Hood Functionality start->hood ppe_select Select Appropriate PPE (Gloves, Goggles, Coat) hood->ppe_select don_coat 1. Don Lab Coat ppe_select->don_coat don_goggles 2. Don Goggles/ Face Shield don_coat->don_goggles don_gloves 3. Don Gloves (Inspect First) don_goggles->don_gloves work Perform Task in Fume Hood don_gloves->work doff_gloves 1. Doff Gloves (Avoid Skin Contact) work->doff_gloves doff_goggles 2. Doff Goggles/ Face Shield doff_gloves->doff_goggles doff_coat 3. Doff Lab Coat doff_goggles->doff_coat dispose Dispose of PPE in Hazardous Waste doff_coat->dispose

Caption: PPE Donning and Doffing Workflow for Handling Corrosive Amines.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to preventing exposures and maintaining the integrity of the chemical.

Experimental Workflow: Weighing and Preparing a Solution
  • Preparation:

    • Ensure the chemical fume hood is clean and free of clutter.[3]

    • Gather all necessary equipment: compatible weigh boat or container, spatula, beaker, stir bar, and the chosen solvent.

    • Don the appropriate PPE as outlined in the previous section.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Carefully transfer the desired amount of 3-(Hexadecyloxy)propylamine to the weigh boat. Due to its potential waxy or viscous nature, use a dedicated spatula.[1]

    • Clean the spatula immediately after use with a suitable solvent (e.g., isopropanol) and wipe dry, disposing of the wipe in the hazardous waste stream.

  • Solution Preparation:

    • Place the beaker with the stir bar on a stir plate inside the fume hood.

    • Add the solvent to the beaker.

    • Carefully add the weighed 3-(Hexadecyloxy)propylamine to the solvent.

    • Begin stirring. Gentle heating may be required to facilitate dissolution, but this should be done with caution and under constant supervision.

  • Storage of the Solution:

    • Transfer the prepared solution to a clearly labeled, compatible container with a secure cap. High-density polyethylene (HDPE) or borosilicate glass are generally suitable.[4]

    • The label should include the chemical name, concentration, date of preparation, and appropriate hazard pictograms.

Storage and Incompatibility
  • Storage Conditions: Store 3-(Hexadecyloxy)propylamine in a cool, dry, well-ventilated area, away from direct sunlight. The container should be tightly sealed to prevent reaction with atmospheric carbon dioxide, which can lead to the formation of alkylammonium-alkylcarbamates.[9]

  • Incompatible Materials: Segregate from strong oxidizing agents and acids.[10] The basic nature of the amine will lead to a vigorous, exothermic reaction with acids.

Emergency Procedures: A Plan for Every Contingency

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

First Aid Measures

Immediate and decisive action is critical in the event of an exposure.

  • Skin Contact:

    • Immediately proceed to the nearest emergency shower.[11]

    • While under the shower, remove all contaminated clothing.[12]

    • Flush the affected area with copious amounts of water for at least 15-20 minutes.[11][12]

    • Do not attempt to neutralize the chemical on the skin.[13]

    • Seek immediate medical attention.[11]

  • Eye Contact:

    • Immediately go to the nearest eyewash station.[14]

    • Hold the eyelids open and flush the eyes with a continuous stream of tepid water for at least 15 minutes.[15][16] The water temperature should be between 60-100°F (16-38°C).[17][18]

    • Ensure the water is flowing from the inner corner of the eye to the outer corner to avoid contaminating the other eye.[11]

    • Remove contact lenses if present and easily removable.[11]

    • Seek immediate medical attention.[15]

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[15]

    • Rinse the mouth with water.

    • If the person is conscious and able to swallow, give them one to two glasses of water to drink.

    • Seek immediate medical attention.[15]

Spill Response

The response to a spill depends on its size and location.

Spill_Response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL, Contained) assess->small_spill Is it manageable? large_spill Large Spill (>100 mL or Uncontained) assess->large_spill No ppe Don Appropriate PPE (Gloves, Goggles, etc.) small_spill->ppe Yes evacuate Evacuate Immediate Area Alert Others large_spill->evacuate call_emergency Call Emergency Services evacuate->call_emergency contain Contain Spill with Absorbent Dikes ppe->contain neutralize Neutralize with Citric Acid or Sodium Bisulfite contain->neutralize absorb Absorb Neutralized Residue neutralize->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision-Making Workflow for Spill Response.

Small Spill (<100 mL and contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE.[19]

  • Contain the spill by creating a dike around it with an absorbent material like vermiculite or a chemical absorbent pad.[20]

  • Neutralize the spill. Since 3-(Hexadecyloxy)propylamine is a base, a weak acid such as citric acid or sodium bisulfite can be used.[20] Use pH paper to confirm neutralization (pH between 6 and 8).

  • Absorb the neutralized material.[20]

  • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[20]

  • Decontaminate the spill area with soap and water.[19]

Large Spill (>100 mL or outside of a fume hood):

  • Evacuate the immediate area and alert all nearby personnel.[21]

  • If safe to do so, close the doors to the laboratory to contain any potential vapors.

  • Activate the fire alarm if there is a risk of fire.

  • Call your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Waste Disposal

Proper disposal of 3-(Hexadecyloxy)propylamine and any contaminated materials is crucial to protect the environment.[22]

  • Waste Collection: All waste containing 3-(Hexadecyloxy)propylamine, including excess solutions, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.[23][24] The container must be leak-proof, compatible with the chemical, and kept closed when not in use.[23]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Corrosive, Environmental Hazard).

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of corrosive and ecotoxic chemical waste.[23][24] Never pour 3-(Hexadecyloxy)propylamine down the drain.[24] Empty containers that held the chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[25]

Conclusion

3-(Hexadecyloxy)propylamine is a valuable tool in the arsenal of researchers and drug development professionals. However, its utility is matched by its potential hazards. By understanding the chemical nature of this long-chain alkylamine and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and meticulous PPE selection to detailed handling procedures and robust emergency plans—scientists can mitigate the risks and harness its potential safely and responsibly. A proactive and informed approach to safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and excellence.

References

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • College of Southern Nevada. (2023, August 1). CSN Corrosive Liquids Storage, Handling, and Use Policy. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Unknown Author. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hexadecyloxy)propan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Propanediamine, N1-[3-(hexadecyloxy)propyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hexyloxy)propylamine. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Phyathai Hospital. (n.d.). Treatment of Chemical Burn Wounds with First Aid and Proper Care. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • MDPI. (2017, June 3). Functionalizing Graphene Oxide with Alkylamine by Gamma-ray Irradiation Method. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities. Retrieved from [Link]

  • Unknown Author. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 28). Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation. Retrieved from [Link]

  • YouTube. (2025, October 26). Chemical Burn Explained – Fast Facts for First Aid & Recovery. Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Unknown Author. (n.d.). What are the OSHA Safety Shower Requirements?. Retrieved from [Link]

  • Unknown Author. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]

  • The ANSI Blog. (n.d.). When Should Safety Showers & Emergency Eyewashes Be Used?. Retrieved from [Link]

  • PubMed. (2009, July 1). The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • ACS Materials Letters. (2026). ACS Materials Letters Vol. 8 No. 2. Retrieved from [Link]

  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

  • Total Medical Compliance. (2025, June 3). OSHA Requirements for Eyewash Stations. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Toronto Department of Chemistry. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • WebMD. (2024, August 20). Chemical Burns: Causes, Symptoms, Treatment, Prevention, Care. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Total Medical Compliance. (n.d.). OSHA Requirements for Eyewash Stations. Retrieved from [Link]

  • Environmental Health and Safety - University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

Methodological & Application

protocol for synthesizing 3-(Hexadecyloxy)propylamine in a research lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(Hexadecyloxy)propylamine

Executive Summary & Strategic Rationale

3-(Hexadecyloxy)propylamine (often abbreviated as PA-16) is a critical ether-amine building block. It serves as a primary intermediate in the synthesis of cationic lipids for Lipid Nanoparticles (LNPs)—the delivery vehicles for mRNA vaccines—and as a specialized surfactant in gene therapy formulations.

While commercial grades exist, research applications (particularly LNP formulation) require high purity (>98%) to minimize toxicity from unreacted acrylonitrile or secondary amine byproducts.

Why this Protocol? This guide prioritizes the Cyanoethylation-Reduction pathway. Unlike the Gabriel synthesis (low atom economy) or direct alkylation (prone to over-alkylation), this two-step route offers the highest regioselectivity and scalability.

  • Step 1 (Michael Addition): Thermodynamic control ensures mono-addition of the alcohol to acrylonitrile.

  • Step 2 (Hydride Reduction): Use of Lithium Aluminum Hydride (LiAlH

    
    ) guarantees complete saturation of the nitrile without affecting the ether linkage, suitable for gram-to-kilogram laboratory scale.
    

Reaction Scheme & Mechanism

The synthesis proceeds via the base-catalyzed Michael addition of 1-hexadecanol to acrylonitrile, followed by the reduction of the resulting nitrile.

ReactionScheme Alcohol 1-Hexadecanol (C16-OH) Inter Intermediate: 3-(Hexadecyloxy)propionitrile Alcohol->Inter Step 1: Cyanoethylation KOH (cat), 35-40°C Acrylo Acrylonitrile (CH2=CH-CN) Acrylo->Inter Step 1: Cyanoethylation KOH (cat), 35-40°C Product Product: 3-(Hexadecyloxy)propylamine Inter->Product Step 2: Reduction LiAlH4, THF, Reflux

Figure 1: Synthetic pathway for 3-(Hexadecyloxy)propylamine.

Safety Briefing (Critical)

  • Acrylonitrile: Highly toxic, carcinogenic, and volatile. All transfers must occur in a functioning fume hood. Acrylonitrile can polymerize explosively; ensure the inhibitor (hydroquinone) is present if storing, but the reaction itself usually proceeds without removing it.

  • Lithium Aluminum Hydride (LiAlH

    
    ):  Pyrophoric. Reacts violently with water and protic solvents. Use only anhydrous solvents (THF or Diethyl Ether) and maintain an inert atmosphere (
    
    
    
    or Ar).
  • Ether Amines: Corrosive to skin and eyes. They act as surfactants; aqueous workups will foam significantly.

Experimental Protocol

Step 1: Cyanoethylation (Synthesis of 3-(Hexadecyloxy)propionitrile)

Objective: Attach the 3-carbon spacer with a terminal nitrile.

Reagents:

  • 1-Hexadecanol (Cetyl Alcohol): 24.2 g (100 mmol)

  • Acrylonitrile: 7.95 g (150 mmol) [1.5 eq] — Excess drives kinetics.

  • Potassium Hydroxide (KOH): 0.3 g (catalytic, ~5 mol%)

  • Solvent: None (Neat reaction) or minimal Dichloromethane if solubilization is difficult.

Procedure:

  • Melt: In a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, thermometer, and addition funnel, melt the 1-hexadecanol at 50°C.

  • Catalyst Addition: Add the KOH pellets. Stir until mostly dissolved. The mixture may turn slightly yellow.

  • Controlled Addition: Cool the mixture to 35°C . Add acrylonitrile dropwise via the addition funnel.

    • Critical Insight: The reaction is exothermic.[1] Do not let the temperature exceed 45°C to prevent polymerization of acrylonitrile.

  • Incubation: Once addition is complete, stir at 40°C for 4 hours.

  • Workup:

    • Dilute with 100 mL Dichloromethane (DCM).

    • Wash with 0.1 M HCl (50 mL) to neutralize the base (stops the reverse Michael reaction).

    • Wash with Brine (50 mL).

    • Dry organic layer over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Remove excess acrylonitrile using high vacuum (rotary evaporator with a decent pump). The nitrile intermediate is a waxy solid/oil. Yield is typically >90%.

Step 2: Reduction to Amine[3]

Objective: Convert the nitrile (


) to the primary amine (

).

Reagents:

  • 3-(Hexadecyloxy)propionitrile (from Step 1): ~29.5 g (100 mmol)

  • LiAlH

    
     (2.0 M in THF): 60 mL (120 mmol) [1.2 eq hydride excess]
    
  • Solvent: Anhydrous THF (200 mL)

Procedure:

  • Setup: Flame-dry a 1 L 3-neck RBF. Equip with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge Hydride: Cannulate anhydrous THF (100 mL) and LiAlH

    
     solution into the flask under nitrogen. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the nitrile intermediate in 100 mL Anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension.
    
    • Observation: Gas evolution (

      
      ) will occur.[2] Control the rate to maintain a gentle effervescence.
      
  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 3–6 hours.

    • Monitoring: Monitor by TLC (Silica, 10% MeOH/DCM). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, streaks) will appear.

  • Fieser Quench (Critical): Cool to 0°C. Quench carefully in this specific order (for x grams of LiAlH

    
    , use x mL water):
    
    • Add 4.5 mL Water (very slowly).

    • Add 4.5 mL 15% NaOH solution.

    • Add 13.5 mL Water.

  • Filtration: A white granular precipitate (Lithium Aluminate) will form. Stir for 30 mins until the precipitate is sand-like. Filter through a fritted glass funnel or Celite.

    • Note: The amine is a surfactant. If the filtrate is cloudy, wash the filter cake thoroughly with THF.

  • Isolation: Concentrate the filtrate. The residue is the crude amine.

Purification & Characterization

For LNP grade, simple extraction is insufficient.

Distillation: Perform Kugelrohr or fractional vacuum distillation.

  • Boiling Point: Expect ~180-200°C at 0.5 mmHg (High vacuum required).

Characterization Data (Expected):

AnalysisMetricExpected ResultInterpretation
Appearance VisualColorless to pale yellow waxy solidOxidation turns it yellow.
1H-NMR

2.75 ppm
Triplet (2H)

(Alpha to amine)
1H-NMR

3.45 ppm
Triplet (4H)

(Ether linkage)
1H-NMR

0.88 ppm
Triplet (3H)Terminal Methyl
IR 2250 cm

Absent Confirms loss of Nitrile (

)
IR 3300-3400 cm

Broad PeakPrimary Amine N-H stretch

Workflow Visualization

Workflow start Start: 1-Hexadecanol step1 Add KOH (cat) + Acrylonitrile Temp: 35-40°C (Exotherm Control) start->step1 check1 Workup: Neutralize (HCl) & Vac Distill step1->check1 step2 Reduction: LiAlH4 in THF Reflux 4h under N2 check1->step2 Intermediate Nitrile quench Fieser Quench (H2O -> NaOH -> H2O) step2->quench finish Final Distillation Yield: ~85% quench->finish Crude Amine

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Senior Scientist Notes

  • The "Gel" Issue: During the LiAlH

    
     quench, if you add water too fast, you will form a sticky aluminum gel that traps your product. The Fieser method (described above) is non-negotiable for obtaining a filterable solid.
    
  • Storage: Primary amines absorb

    
     from the air to form carbamates (white crust). Store under Argon in glass containers.
    
  • Alternative Reduction: If LiAlH

    
     is unavailable or too dangerous for your scale, Catalytic Hydrogenation  (Raney Nickel, 50 psi 
    
    
    
    ,
    
    
    in MeOH) is the industrial alternative [1, 2]. However, this requires a high-pressure autoclave.

References

  • Bruson, H. A. (1949).[1] Cyanoethylation. Organic Reactions, Vol V. John Wiley & Sons.[1] (General mechanism grounding).

  • ChemGuide. (2023). Reduction of Nitriles to Primary Amines using LiAlH4.

  • Organic Chemistry Portal. (2023). Synthesis of Amines by Nitrile Reduction.

  • Ullmann's Encyclopedia of Industrial Chemistry.Amines, Aliphatic.

Sources

Application Notes and Protocols for Lipid Nanoparticle Formulation Using 3-(Hexadecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 3-(Hexadecyloxy)propylamine in Advanced Nucleic Acid Delivery

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting delicate nucleic acid payloads into target cells.[1][2] The efficacy of these LNPs is largely dictated by their lipid composition, particularly the cationic or ionizable lipid component, which is fundamental to encapsulating negatively charged nucleic acids and facilitating their intracellular delivery.[3][4]

This application note details the use of 3-(Hexadecyloxy)propylamine, a cationic lipid, in the formulation of LNPs for research and drug development applications. Its structure, featuring a 16-carbon alkyl chain (hexadecyl) and a primary amine headgroup, provides the amphiphilic character necessary for self-assembly into a nanoparticle structure. The primary amine group is expected to be protonated at acidic pH, enabling electrostatic interactions with the phosphate backbone of nucleic acids like mRNA or siRNA during the formulation process.[3][5] This document provides a comprehensive guide for researchers, covering the underlying principles, detailed formulation protocols, and essential characterization techniques.

Physicochemical Properties and Rationale for Use

3-(Hexadecyloxy)propylamine's utility in LNP formulation stems from its specific molecular structure. The long hexadecyl tail contributes to the hydrophobic core of the nanoparticle, while the propylamine headgroup provides a positive charge at acidic pH, which is crucial for nucleic acid complexation. While structurally simpler than many proprietary ionizable lipids used in clinically approved formulations, it serves as a valuable model cationic lipid for foundational research and initial formulation screening.

Key Structural Features:

  • Hydrophobic Tail: The C16 hexadecyl chain promotes lipid self-assembly and contributes to the stability of the LNP core.

  • Cationic Headgroup: The primary amine allows for electrostatic interaction with nucleic acids and is hypothesized to play a role in endosomal escape.[6][7]

Safety and Handling Precautions

Compounds structurally similar to 3-(Hexadecyloxy)propylamine are classified as causing skin corrosion and serious eye damage.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[9] In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

LNP Formulation: A Step-by-Step Protocol Using Microfluidics

Microfluidic mixing is a highly reproducible method for LNP synthesis, offering precise control over particle size and distribution.[5][12][13] This protocol describes the formulation of LNPs encapsulating a model nucleic acid (e.g., mRNA).

Materials and Reagents:
  • Cationic Lipid: 3-(Hexadecyloxy)propylamine

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Sterol: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • Nucleic Acid: mRNA or siRNA of interest

  • Solvent: Ethanol (200 proof, anhydrous)

  • Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:
  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Syringe pumps

  • Glass syringes

  • Dialysis cassettes (10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrofluorometer

Protocol Workflow Diagram

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Maturation cluster_characterization Characterization prep_lipid 1. Prepare Lipid Stock (Ethanol Phase) load_syringes 3. Load Syringes prep_lipid->load_syringes Load into organic inlet syringe prep_rna 2. Prepare Nucleic Acid (Aqueous Phase) prep_rna->load_syringes Load into aqueous inlet syringe mix 4. Rapid Mixing (Microfluidic Cartridge) load_syringes->mix dialysis 5. Dialysis vs. PBS (pH 7.4) mix->dialysis Collect formulated LNPs characterize 6. Analyze CQAs (Size, PDI, Zeta, EE%) dialysis->characterize

Caption: Workflow for LNP formulation using microfluidics.

Detailed Steps:
  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve 3-(Hexadecyloxy)propylamine, DSPC, Cholesterol, and DMPE-PEG2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-25 mg/mL.

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05-0.2 mg/mL).

    • Ensure the solution is particle-free by filtering through a 0.22 µm sterile filter if necessary.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase to 3:1.[12]

    • Set a total flow rate (TFR) of 12 mL/min. Note: TFR can be optimized to fine-tune particle size.[12]

    • Initiate the pumps to mix the two solutions. The rapid mixing induces a change in solvent polarity, causing the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.[5]

    • Collect the resulting milky-white LNP suspension.

  • Purification and Buffer Exchange:

    • To remove the ethanol and raise the pH to physiological levels, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis for at least 18 hours at 4°C, with two changes of the dialysis buffer. This step neutralizes the surface charge of the LNPs, which is important for reducing toxicity in vivo.[3]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C. For long-term storage, aliquoting and freezing at -80°C may be considered, but freeze-thaw stability should be assessed.

Characterization of Formulated LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the LNP formulation. The following are critical quality attributes (CQAs) to be measured.[14]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial indicators of the formulation's stability and potential in vivo behavior.[14][15]

  • Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques.[14]

  • Protocol:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using DLS.

    • Measure the surface charge (Zeta Potential) using ELS.

  • Expected Results:

ParameterTarget ValueRationale
Z-Average Diameter 80 - 150 nmOptimal range for cellular uptake and avoiding rapid clearance.[16]
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogeneous particle population.[14]
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)A neutral surface charge at physiological pH reduces non-specific interactions and toxicity.[14]
Nucleic Acid Encapsulation Efficiency (EE)

EE determines the percentage of the initial nucleic acid that has been successfully encapsulated within the LNPs.

  • Methodology: The Quant-iT™ RiboGreen™ assay is a common fluorescence-based method.[17][18] It relies on a dye that fluoresces upon binding to nucleic acids. The difference in fluorescence before and after lysing the LNPs with a detergent allows for the calculation of EE.[18]

  • Protocol:

    • Prepare a standard curve of the free nucleic acid in TE buffer.

    • For each LNP sample, prepare two sets of measurements.

    • Measurement A (Free NA): Add RiboGreen™ dye to the intact LNP sample. The fluorescence corresponds to the unencapsulated nucleic acid.

    • Measurement B (Total NA): First, add a surfactant (e.g., 0.5% Triton™ X-100) to an aliquot of the LNP sample to disrupt the particles and release the encapsulated nucleic acid.[18] Then, add the RiboGreen™ dye. The fluorescence corresponds to the total nucleic acid.

    • Quantify the amount of free and total nucleic acid using the standard curve.

    • Calculate the EE using the formula: EE (%) = [(Total NA - Free NA) / Total NA] * 100

  • Expected Results:

ParameterTarget ValueRationale
Encapsulation Efficiency > 90%High encapsulation protects the nucleic acid from degradation and ensures an effective dose is delivered.
LNP Morphology
  • Methodology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides high-resolution images of LNPs in their native, hydrated state.[19][20][21]

  • Insights Gained: Cryo-TEM can confirm the spherical morphology of the LNPs, visualize the internal structure (e.g., electron-dense core), and verify the absence of aggregation.[19]

Mechanism of Action: From Formulation to Cellular Delivery

The successful delivery of a nucleic acid payload is a multi-step process, critically dependent on the LNP's composition.

LNP_MoA cluster_formulation Formulation (pH 4.0) cluster_circulation Circulation (pH 7.4) cluster_uptake Cellular Uptake cluster_release Endosomal Escape (pH ~5.5-6.5) cluster_cytosol Cytosolic Release LNP_Form Cationic Lipid (+) Nucleic Acid (-) Complex Electrostatic Complexation LNP_Form->Complex LNP_Neutral Neutral Surface Charge (Reduced Toxicity) Complex->LNP_Neutral Buffer Exchange Endocytosis Endocytosis LNP_Neutral->Endocytosis Cell Interaction Endosome LNP in Endosome Endocytosis->Endosome Protonation Cationic Lipid Re-protonated (+) Endosome->Protonation Endosome Acidification Escape Membrane Destabilization 'Proton Sponge' Effect Protonation->Escape Release Nucleic Acid Released Escape->Release Translation Translation (for mRNA) Release->Translation

Caption: Proposed mechanism of action for LNP-mediated nucleic acid delivery.

  • Encapsulation: At an acidic pH (e.g., 4.0), the primary amine of 3-(Hexadecyloxy)propylamine is protonated, conferring a positive charge. This allows for strong electrostatic binding with the negatively charged phosphate backbone of the nucleic acid, driving encapsulation.[3]

  • Cellular Uptake: After administration and circulation at physiological pH (7.4), the LNPs are taken up by cells, typically through endocytosis.[]

  • Endosomal Escape: This is the critical, rate-limiting step.[23] As the endosome matures, its internal pH drops. This acidic environment re-protonates the amine headgroup of the cationic lipid.[] It is hypothesized that the positively charged lipids then interact with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[6][24] This is sometimes referred to as the "proton sponge" effect, where the buffering capacity of the amines leads to osmotic swelling and rupture of the endosome.[7]

Conclusion and Future Perspectives

3-(Hexadecyloxy)propylamine represents a foundational cationic lipid for the development and optimization of LNP formulations. The protocols and characterization methods outlined in this document provide a robust framework for researchers to produce and validate LNPs for nucleic acid delivery. By systematically evaluating critical quality attributes, scientists can ensure the production of consistent and effective nanoparticles. Future work should focus on correlating the physicochemical properties of these LNPs with in vitro and in vivo transfection efficiency and safety profiles to further advance the development of next-generation nucleic acid therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 3-(Hexyloxy)propylamine. PubChem. Retrieved from [Link]

  • Paunovska, K., Loughrey, D., & Dahlman, J. E. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Nature Reviews Genetics, 23(7), 436–452. Retrieved from [Link]

  • Zhang, Y., Sun, C., Wang, C., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv. Retrieved from [Link]

  • Kim, J., Eygeris, Y., Gupta, M., & Sahay, G. (2021). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. Advanced Drug Delivery Reviews, 174, 113788. Retrieved from [Link]

  • ResearchGate. (n.d.). LNP characterization. A) DLS analysis of Z‐average diameter and PDI, B) zeta‐potential and C) encapsulation efficiency and recovery of LNP formulations measured by OliGreen assay. Retrieved from [Link]

  • SCIEX. (n.d.). A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis. Retrieved from [Link]

  • Xu, Y., & Liu, S. (2021). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. Accounts of Chemical Research, 54(22), 4157–4169. Retrieved from [Link]

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid carriers for mRNA delivery. Nature Reviews Materials, 6(12), 1078–1094. Retrieved from [Link]

  • Gilleron, J., Querbes, W., Zeigerer, A., et al. (2013). Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. Molecular Therapy, 21(11), 1968–1970. Retrieved from [Link]

  • Chirio, D., Peira, E., & Gallarate, M. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods, 12(10), 2023. Retrieved from [Link]

  • Polyplus. (2023). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Retrieved from [Link]

  • Alameh, M. G., Tombácz, I., & Weissman, D. (2021). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Vaccines, 9(6), 612. Retrieved from [Link]

  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Retrieved from [Link]

  • Inside Therapeutics. (2023). Microfluidic synthesis of lipid nanoparticles. Retrieved from [Link]

  • Victoria University of Wellington. (2023). Rapid and Accurate Quantification of RNA in Lipid Nanoparticles by Scatter-Free UV/Visible Spectroscopy. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2024). Cationic Lipid Pairs Enhance Liver-to-Lung Tropism of Lipid Nanoparticles for In Vivo mRNA Delivery. Retrieved from [Link]

  • Sharma, A., & Sharma, U. S. (2017). Challenges in the Physical Characterization of Lipid Nanoparticles. Pharmaceutics, 9(4), 43. Retrieved from [Link]

  • NanoImaging Services. (2023). Lipid Nanoparticle characterization with cryo-TEM. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2023). Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges. Retrieved from [Link]

  • Microfluidics. (n.d.). Lipid Nanoparticle Formulation Technology. Retrieved from [Link]

  • PNAS. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Retrieved from [Link]

  • ResearchGate. (2023). Rethinking Lipid Nanoparticles (LNPs): Biological Activity, Safety, and Policy Implications for modRNA Therapeutics. Retrieved from [Link]

  • Inside Therapeutics. (2023). RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions. Retrieved from [Link]

  • DTU Inside. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. Retrieved from [Link]

  • Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Retrieved from [Link]

  • PubMed. (2023). The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing. Retrieved from [Link]

  • Pharma's Almanac. (2023). The Value of a Custom Lipid Solutions Provider for mRNA Delivery. Retrieved from [Link]

  • AZoM. (2023). Breakthrough Advances in Lipid Nanoparticle Characterization. Retrieved from [Link]

  • Atem Bio. (n.d.). LNP meets high-throughput Cryo-EM: Reliably quantifying LNP morphology. Retrieved from [Link]

  • Elveflow. (2023). Lipid Nanoparticle (LNP) generation in microfluidics. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Retrieved from [Link]

  • Tebubio. (2023). Lipid Nanoparticles (LNP): Optimizing mRNA Delivery for Drug Development. Retrieved from [Link]

  • Bionity. (2023). Shaping the future of mRNA based drug delivery. Retrieved from [Link]

  • ASTRA. (n.d.). ASTRA's new LNP-RNA Analysis quantifies payload, encapsulation efficiency and more. Retrieved from [Link]

  • AIMS Press. (2015). Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles. Retrieved from [Link]

  • Bio-Synthesis. (2023). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. Retrieved from [Link]

  • Osaka University. (2024). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. Retrieved from [Link]

  • ResearchGate. (2023). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. Retrieved from [Link]

  • Malvern Panalytical. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Retrieved from [Link]

  • Evonik. (2022, January 10). How lipid nanoparticles safely deliver mRNA to human cells [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Guide for mRNA Encapsulation with 3-(Hexadecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. The efficacy of these novel modalities is critically dependent on their delivery vehicle, the lipid nanoparticle (LNP). LNPs are meticulously engineered multi-component systems that protect the fragile mRNA payload from degradation and facilitate its entry into target cells.[1] This application note provides a detailed, step-by-step guide for the formulation of mRNA-LNPs using the cationic lipid 3-(Hexadecyloxy)propylamine, employing a rapid and scalable microfluidic mixing technique.

At the heart of the LNP is the cationic or ionizable lipid. Its primary role is to electrostatically interact with the negatively charged phosphate backbone of mRNA, driving the encapsulation process.[2] This guide focuses on 3-(Hexadecyloxy)propylamine, a cationic lipid whose amphiphilic structure, comprising a long hydrophobic alkyl chain and a hydrophilic amine headgroup, is well-suited for this purpose. The formulation is a composite of four key lipid components, each serving a distinct and vital function in the final nanoparticle's structure, stability, and biological activity.[3]

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, field-proven protocol for the successful encapsulation of mRNA.

Principles of LNP Formulation

The Core Components and Their Rationale

The successful formulation of a stable and effective mRNA-LNP hinges on the synergistic interplay of its four lipid components. The selection and ratio of these lipids are critical determinants of the nanoparticle's physicochemical properties and in vivo performance.[1]

  • Cationic Lipid: 3-(Hexadecyloxy)propylamine: This is the workhorse of the formulation. Its primary amine group becomes protonated and positively charged in the acidic buffer used during formulation (pH < pKa).[4] This positive charge is crucial for complexing with the anionic mRNA. At physiological pH (~7.4), the lipid becomes less charged, which can reduce potential toxicity associated with permanently cationic lipids.[3]

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): DOPE is a neutral zwitterionic phospholipid that plays a crucial role in the structural integrity and fusogenicity of the LNP.[2] The unsaturated tails of DOPE create a more fluid lipid bilayer and can adopt a non-lamellar, inverted hexagonal phase, which is thought to facilitate the fusion of the LNP with the endosomal membrane, promoting the release of the mRNA cargo into the cytoplasm.[3][5]

  • Structural Lipid: Cholesterol: Cholesterol is an indispensable component that modulates the fluidity and stability of the lipid bilayer.[6] It intercalates between the lipid tails, increasing membrane rigidity and packing density, which helps to prevent mRNA leakage from the nanoparticle core and enhances overall particle stability.[3][6]

  • PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000): This lipid consists of a lipid anchor (DMG) and a hydrophilic polyethylene glycol (PEG) chain. The PEG chain forms a hydrophilic corona on the surface of the LNP, providing steric hindrance. This "stealth" layer reduces adsorption of serum proteins (opsonization) and minimizes aggregation, thereby increasing the nanoparticle's circulation time and stability in vivo.[1]

The Mechanism: Microfluidic-Driven Self-Assembly

The encapsulation process leverages a rapid nanoprecipitation method driven by a microfluidic mixer.[7][8] This technology enables precise control over the mixing of two fluid streams:

  • Lipid Phase: A solution of the four lipid components dissolved in ethanol.

  • Aqueous Phase: The mRNA payload dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0-5.0).

Inside the microfluidic cartridge, the rapid mixing of the ethanol and aqueous phases creates a state of solvent supersaturation. This causes the lipids to precipitate and self-assemble into nanoparticles.[7] The positively charged 3-(Hexadecyloxy)propylamine interacts with the negatively charged mRNA, initiating the formation of a condensed core. The other lipids then arrange around this core to form the final LNP structure. The entire process occurs in milliseconds, resulting in the formation of uniform and monodisperse nanoparticles with high encapsulation efficiency.[9]

LNP_Self_Assembly cluster_0 Microfluidic Mixer cluster_1 Self-Assembly Process lipids Lipid Mix in Ethanol (3-(Hexadecyloxy)propylamine, DOPE, Cholesterol, DMG-PEG) mixing Rapid Mixing & Nanoprecipitation lipids->mixing Input 1 mrna mRNA in Acidic Buffer (pH 4-5) mrna->mixing Input 2 core_formation Electrostatic Interaction: Cationic Lipid + mRNA Core mixing->core_formation Solvent Change assembly Helper & Structural Lipids Assemble Around Core core_formation->assembly peg_shell PEG-Lipid Forms Outer Shell assembly->peg_shell lnp Fully Formed mRNA-LNP peg_shell->lnp Stabilization

Caption: Microfluidic-driven self-assembly of mRNA-LNPs.

Experimental Protocol

Part 1: Materials and Reagent Preparation

Safety Precautions: 3-(Hexadecyloxy)propylamine is corrosive and can cause severe skin burns and eye damage.[10] Always handle this compound within a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11][12]

Lipid Stock Solutions (in Ethanol, 200 proof)
ComponentMolar Ratio (%)Stock Conc. (mg/mL)
3-(Hexadecyloxy)propylamine5024.15
DOPE107.45
Cholesterol38.514.88
DMG-PEG 20001.54.00
  • Preparation of Lipid Mix: Combine the individual lipid stock solutions in the specified molar ratios to create the final lipid mixture in ethanol. This mixture should be prepared fresh before use. Warm the mixture to 55°C for 5 minutes to ensure all lipids, especially cholesterol, are fully dissolved.[4]

Aqueous Phase Preparation
  • mRNA Solution: Dissolve the mRNA transcript in a low pH buffer, such as 50 mM sodium acetate (pH 4.8), to a final concentration of 0.1-0.5 mg/mL.[4] The acidic pH is critical to ensure the protonation of the 3-(Hexadecyloxy)propylamine for efficient encapsulation.[4] Ensure all buffers and water used are nuclease-free.

Part 2: LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing system (e.g., NanoAssemblr® Spark® or similar).

  • System Priming: Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the fluidic paths.

  • Loading Reagents:

    • Load the prepared lipid mixture (in ethanol) into the appropriate inlet syringe.

    • Load the mRNA solution (in aqueous buffer) into the second inlet syringe.

  • Setting Formulation Parameters:

    • Flow Rate Ratio (Aqueous:Ethanol): Set to 3:1. This ratio is critical for controlling the polarity of the final mixture and influencing particle size.[13]

    • Total Flow Rate: A typical starting point is 12 mL/min, but this may need to be optimized depending on the specific microfluidic device and desired particle characteristics.[13]

  • Initiate Mixing: Start the pumps to initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the spontaneous formation of mRNA-LNPs.

  • Collection: Collect the resulting milky-white LNP suspension from the outlet.

  • Downstream Processing:

    • Immediately dilute the collected LNP suspension 1:1 with 1x PBS (pH 7.4) to raise the pH and stabilize the newly formed particles.[4]

    • Buffer Exchange/Concentration: Perform dialysis or use a tangential flow filtration (TFF) system to remove the ethanol and exchange the buffer to a final storage buffer (e.g., 1x PBS, pH 7.4). This step is also used to concentrate the LNP formulation to the desired final concentration.

LNP_Formulation_Workflow cluster_microfluidics Microfluidic Mixing cluster_downstream Post-Formulation Processing prep_lipids 1. Prepare Lipid Mix (Ethanol) load_reagents 3. Load Syringes prep_lipids->load_reagents prep_mrna 2. Prepare mRNA Solution (Aqueous Buffer, pH 4-5) prep_mrna->load_reagents set_params 4. Set Parameters (Flow Rate Ratio 3:1) load_reagents->set_params mix 5. Initiate Mixing set_params->mix collect 6. Collect LNP Suspension mix->collect dilute 7. Dilute with PBS collect->dilute purify 8. Buffer Exchange & Concentration (Dialysis/TFF) dilute->purify final_product 9. Final mRNA-LNP Product (Stored at 2-8°C) purify->final_product

Caption: Step-by-step experimental workflow for mRNA-LNP formulation.

Part 3: Characterization and Quality Control

Thorough characterization is essential to ensure the formulated LNPs meet the required specifications for downstream applications.[14][15]

A. Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS).[16]

  • Purpose: To measure the average hydrodynamic diameter and the broadness of the particle size distribution.

  • Protocol:

    • Dilute a small aliquot of the final LNP suspension in 1x PBS.

    • Analyze using a DLS instrument.

  • Expected Results: For effective in vivo delivery, LNPs typically have a mean diameter of 80-150 nm with a PDI value below 0.2, indicating a monodisperse and homogeneous population.[6]

B. mRNA Encapsulation Efficiency (EE)
  • Technique: Quant-iT™ RiboGreen™ Assay.[16]

  • Purpose: To determine the percentage of mRNA that has been successfully encapsulated within the LNPs.

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton™ X-100), the amount of encapsulated mRNA can be calculated.[17][18]

  • Protocol:

    • Prepare two sets of diluted LNP samples in a 96-well plate.

    • To one set, add TE buffer to measure the fluorescence of accessible (unencapsulated) mRNA.

    • To the second set, add a 1% Triton X-100 solution to lyse the LNPs and measure the total mRNA fluorescence.

    • Add the diluted RiboGreen reagent to all wells.

    • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate EE% using the formula: EE% = ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100

  • Expected Results: A successful formulation should yield an encapsulation efficiency of >90%.

Summary of Key Characterization Parameters
ParameterTechniqueTypical SpecificationRationale
Particle Size DLS80 - 150 nmInfluences biodistribution and cellular uptake.
PDI DLS< 0.2Indicates a uniform and monodisperse particle population.[6]
Encapsulation Efficiency RiboGreen Assay> 90%Ensures a high payload of mRNA per particle.[6]
Zeta Potential ELSNear-neutral (-10 to +10 mV)A near-neutral surface charge at physiological pH reduces non-specific interactions and improves in vivo tolerability.[16]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the encapsulation of mRNA using a four-component lipid system featuring 3-(Hexadecyloxy)propylamine. By leveraging the precision and scalability of microfluidic technology, researchers can reproducibly generate high-quality LNPs with characteristics suitable for a wide range of therapeutic and vaccine development applications. The causality-driven explanations for each component and process step, combined with detailed characterization protocols, offer a self-validating framework for professionals in the field. Adherence to these guidelines will enable the robust and efficient production of next-generation mRNA delivery vehicles.

References

  • Creative Biolabs. (2024, February 26). Lipid Nanoparticle based mRNA Vaccine. YouTube.
  • Zhang, Y., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]

  • Wang, Y., et al. (2024). Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA. ResearchGate. [Link]

  • McKenzie, C. G., et al. (2023). mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. Current Protocols. [Link]

  • Wikipedia. DMG-PEG 2000. [Link]

  • Fenton, O. S., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]

  • Tebubio. Application Note: LNP formulation relies on the interaction of mRNA with the ionizable lipid. [Link]

  • Zhang, R., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv. [Link]

  • McKenzie, C. G., et al. (2023). mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution. Advanced Functional Materials. [Link]

  • Sato, Y., et al. (2024). A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs. Molecular Pharmaceutics. [Link]

  • Tanaka, H., et al. (2022). Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice. Biological and Pharmaceutical Bulletin. [Link]

  • Roces, C. B., et al. (2022). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. Pharmaceutics. [Link]

  • Kim, M., et al. (2023). Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. Experimental & Molecular Medicine. [Link]

  • Berger, M., et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method. Pharmaceutics. [Link]

  • Monteiro, N., et al. (2022). Microfluidic production of mRNA-loaded lipid nanoparticles for vaccine applications. Expert Opinion on Drug Delivery. [Link]

  • ResearchGate. (2023). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. [Link]

  • Wang, Y., et al. (2024). Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug-free Lipid Nanoparticles. bioRxiv. [Link]

  • Roces, C. B., et al. (2022). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. ResearchGate. [Link]

  • ResearchGate. Physicochemical characterization of mRNA-lipid nanoparticles. [Link]

  • Belcher, E. K., et al. (2023). Immune Implications of Cholesterol-Containing Lipid Nanoparticles. ACS Nano. [Link]

  • ResearchGate. (2024). The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route. [Link]

  • Kim, J., et al. (2023). Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. Pharmaceutics. [Link]

  • Medsimplified. (2021, February 11). Lipid Nanoparticles - How do they work - Structure of LNPs - LNPs in mRNA vaccine Pfizer/Moderna. YouTube. [Link]

  • Mitchell Lab. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. [Link]

  • Schultz, D., et al. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Orbit. [Link]

  • Monteiro, N., et al. (2022). Full article: Microfluidic production of mRNA-loaded lipid nanoparticles for vaccine applications. Taylor & Francis Online. [Link]

  • He, B., et al. (2024). Cationic cholesterol-dependent LNP delivery to lung stem cells, the liver, and heart. PNAS. [Link]

  • Sartorius BIA Separations. (2025, October 7). Enhanced Purification for Complex Lipid Nanoparticle Formulations. YouTube. [Link]

  • ResearchGate. (2022). Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice. [Link]

  • Bio-Synthesis. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). [Link]

  • Park, Y., & Park, J.-W. (2023). Preparation, characterization, and stability of lipid nanoparticles including unsaturated lipids. Reviews in Inorganic Chemistry. [Link]

  • Particle Works. (2022, March 17). Rapid optimisation of mRNA LNP using microfluidics: Equipment, formulation and process. [Link]

  • Wilson, D. R., et al. (2023). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Biomaterials Science. [Link]

  • Fenton, O. S., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. PubMed. [Link]

Sources

Application Note: 3-(Hexadecyloxy)propylamine (HPA) in Cationic Liposome Formulation for Gene Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 3-(Hexadecyloxy)propylamine (HPA) as a cationic lipid component in non-viral gene delivery systems. Unlike ester-linked lipids (e.g., DOTAP), HPA features an ether linkage , conferring exceptional chemical stability and resistance to phospholipase degradation in vivo.

However, as a single-tail amphiphile with a primary amine headgroup, HPA exhibits significant surfactant activity. Crucial Warning: HPA cannot be used as a sole agent for gene delivery; it must be co-formulated with neutral helper lipids (e.g., DOPE or Cholesterol) to form stable bilayers and minimize cytotoxicity. This document provides a validated workflow for formulating HPA-based liposomes, forming lipoplexes with nucleic acids, and assessing transfection efficiency.

Technical Specifications & Physicochemical Profile[1][2]

Understanding the chemical nature of HPA is prerequisite to successful formulation. The ether bond provides stability, while the primary amine dictates the charge density.

PropertySpecification
Chemical Name 3-(Hexadecyloxy)propylamine
Synonyms 3-Cetoxypropylamine; HPA; 1-Propanamine, 3-(hexadecyloxy)-
CAS Number 55406-53-6 / 4673-33-0 (Verify specific salt form)
Molecular Formula C₁₉H₄₁NO
Molecular Weight ~299.54 g/mol (Free amine)
Headgroup Primary Amine (pKa ~ 10.5)
Linker Ether (Non-biodegradable, high stability)
Tail Hexadecyl (C16, Saturated)
Solubility Soluble in Ethanol, Chloroform, Methanol. Poorly soluble in water (forms micelles).
Storage -20°C, under Argon/Nitrogen (Hygroscopic)

Mechanism of Action: The Helper Lipid Requirement

HPA possesses a single hydrophobic tail, giving it an "inverted cone" geometry that favors the formation of micelles rather than the bilayers required for cellular delivery. To force bilayer formation (liposomes), it must be mixed with a "cone-shaped" helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .

Mechanistic Pathway[3]
  • Electrostatic Binding: The protonated primary amine of HPA (at pH 7.4) binds the anionic phosphate backbone of DNA/RNA.

  • Cellular Uptake: The lipoplex enters the cell via endocytosis.

  • Endosomal Escape:

    • HPA is fully protonated and does not act as a significant proton sponge.

    • The DOPE Effect: As the endosome acidifies, the helper lipid DOPE undergoes a phase transition from a lamellar (

      
      ) to an inverted hexagonal (
      
      
      
      ) phase. This destabilizes the endosomal membrane, fusing it with the lipoplex and releasing the genetic cargo into the cytoplasm.

G cluster_0 Formulation cluster_1 Transfection Pathway HPA HPA (Cationic/Micellar) Liposome Stable Cationic Liposome HPA->Liposome DOPE DOPE (Helper/Fusogenic) DOPE->Liposome Complex Lipoplex Formation Liposome->Complex DNA Nucleic Acid (Anionic) DNA->Complex Endosome Endosomal Uptake Complex->Endosome Escape Membrane Fusion (DOPE Mediated) Endosome->Escape pH Drop Release Cytosolic Release Escape->Release

Caption: Figure 1.[1] Co-formulation of HPA with DOPE is essential for bilayer stability and endosomal escape via membrane fusion.

Protocol: Preparation of HPA/DOPE Liposomes

Method: Thin Film Hydration followed by Extrusion.[2]

Materials
  • 3-(Hexadecyloxy)propylamine (HPA)

  • DOPE (Helper Lipid)

  • Chloroform (HPLC Grade)

  • Rotary Evaporator or Nitrogen Stream

  • HEPES Buffer (20mM, pH 7.4) or Nuclease-Free Water

  • Polycarbonate membranes (100 nm) and Extruder[2]

Step-by-Step Procedure
  • Molar Ratio Calculation:

    • Standard starting ratio: HPA:DOPE = 1:1 (molar) .

    • Expert Note: If cytotoxicity is observed, reduce HPA content to 1:2 (HPA:DOPE).

    • Example: To make 1 mL of 2 mM total lipid:

      • 1 µmol HPA (~0.3 mg)

      • 1 µmol DOPE (~0.74 mg)

  • Solubilization & Mixing:

    • Dissolve lipids separately in Chloroform to 10 mg/mL.

    • Mix the calculated volumes of HPA and DOPE in a round-bottom flask or glass vial.

  • Thin Film Formation:

    • Evaporate the solvent under a gentle stream of Nitrogen (N₂) or Argon while rotating the vial to create a thin, uniform film on the glass walls.

    • Vacuum Drying: Place the vial in a desiccator under vacuum for at least 4-12 hours to remove trace solvent. Residual chloroform is a primary cause of cytotoxicity.

  • Hydration:

    • Add 1 mL of HEPES buffer (or water) to the dried film.

    • Hydrate at 50°C (above the phase transition temperature of the lipids) for 30 minutes.

    • Vortex vigorously every 5 minutes. The solution should become cloudy (multilamellar vesicles - MLVs).

  • Downsizing (Extrusion):

    • Pass the suspension through a 100 nm polycarbonate membrane 11-21 times using a mini-extruder.

    • Result: Clear or slightly opalescent solution containing Large Unilamellar Vesicles (LUVs).

    • Store at 4°C. Do not freeze.

Protocol: Lipoplex Formation & Transfection

Critical Parameter: The N/P Ratio (Nitrogen to Phosphate ratio).

  • N: Moles of amine groups (from HPA).

  • P: Moles of phosphate groups (from DNA/RNA). 1 µg DNA ≈ 3 nmol Phosphate.

Procedure
  • Cell Seeding:

    • Seed cells (e.g., HEK293, HeLa) in a 24-well plate to reach 70-80% confluency on the day of transfection.

  • Complexation (Per Well):

    • Tube A: Dilute 1 µg of plasmid DNA in 50 µL serum-free medium (e.g., Opti-MEM).

    • Tube B: Dilute the calculated amount of HPA/DOPE liposomes in 50 µL serum-free medium.

      • Target N/P Ratio: Screen ratios of 3:1, 5:1, and 10:1.

    • Mix: Add Tube B to Tube A (Lipid into DNA). Pipette gently.

    • Incubate: 20 minutes at Room Temperature.

  • Treatment:

    • Add the 100 µL Lipoplex mixture dropwise to the cells (containing 0.5 mL complete media).

    • Note: Serum can inhibit transfection. If efficiency is low, wash cells and transfect in serum-free media for 4 hours, then replace with complete media.

  • Analysis:

    • Assess reporter gene expression (e.g., GFP, Luciferase) at 24-48 hours.

Workflow cluster_prep Lipoplex Assembly cluster_transfect Cell Treatment Calc Calculate N/P Ratio (Target 5:1) DiluteDNA Dilute DNA (Opti-MEM) Calc->DiluteDNA DiluteLipid Dilute HPA/DOPE (Opti-MEM) Calc->DiluteLipid Mix Mix & Incubate 20 mins RT DiluteDNA->Mix DiluteLipid->Mix AddCells Add to Cells (70% Confluency) Mix->AddCells Wait Incubate 24-48 Hours AddCells->Wait Assay Assay Expression (GFP/Luc) Wait->Assay

Caption: Figure 2. Workflow for Lipoplex Assembly and Transfection.

Safety & Toxicity Assessment (MTS Assay)

Ether lipids are metabolically stable, meaning they accumulate in cells and can cause higher toxicity than ester lipids. You must validate cell viability.

  • Setup: Perform transfection as described above in a 96-well plate.

  • Reagent: Add 20 µL of MTS reagent (CellTiter 96® AQueous One) to each well at 24 hours post-transfection.

  • Incubation: Incubate 1-4 hours at 37°C.

  • Read: Measure absorbance at 490 nm.

  • Validation: Viability > 80% relative to untreated control is considered acceptable. If < 80%, lower the N/P ratio or increase the DOPE percentage.

References

  • Felgner, P. L., et al. (1987). "Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure." Proceedings of the National Academy of Sciences, 84(21), 7413-7417. (Foundational work on cationic lipids). Link

  • Zhi, D., et al. (2018). "A review on cationic lipids with different linkers for gene delivery." Advances in Colloid and Interface Science, 253, 117-140. (Review of ether vs ester linkers). Link

  • Lonez, C., et al. (2008). "Cationic lipids activate intracellular signaling pathways." Advanced Drug Delivery Reviews, 64(15), 1749-1758. (Mechanisms of toxicity). Link

  • Avanti Polar Lipids. "Preparation of Liposomes." (Standard protocols for thin film hydration). Link

Disclaimer: This protocol is for research use only. 3-(Hexadecyloxy)propylamine is a chemical reagent and has not been approved for clinical use in humans.

Sources

Analytical Strategies for the Quantification of 3-(Hexadecyloxy)propylamine in Lipid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenge

3-(Hexadecyloxy)propylamine (HOPA) is a long-chain ether amine surfactant (


, MW: 299.54  g/mol ). In drug delivery, particularly within Lipid Nanoparticles (LNPs) and liposomal formulations, it functions as a cationic lipid analog or surfactant stabilizer. Its amphiphilic nature allows it to anchor into lipid bilayers while presenting a primary amine headgroup for electrostatic interaction or surface modification.
The "Chromophore Problem"

The primary analytical challenge with HOPA is its lack of a conjugated


-system. It does not absorb UV light significantly above 210 nm. Traditional HPLC-UV methods are therefore insensitive and prone to baseline drift from mobile phase interference.

This guide presents three distinct analytical workflows to overcome this limitation, selected based on laboratory infrastructure and sensitivity requirements:

  • HPLC-CAD (Charged Aerosol Detection): The "Gold Standard" for formulation QC (High precision, universal response).

  • LC-MS/MS: The solution for trace quantification and biological matrices (High sensitivity).

  • Derivatization-UV: An accessible alternative for standard HPLC-UV systems (Cost-effective).

Method A: HPLC-CAD (The Formulation Gold Standard)

Charged Aerosol Detection (CAD) is the preferred method for quantifying non-chromophoric lipids in LNPs. Unlike Refractive Index (RI) detection, CAD is compatible with gradient elution, which is essential for separating complex lipid mixtures.

Mechanism of Action

The eluent is nebulized with nitrogen, dried to remove mobile phase, and the remaining analyte particles are charged by a corona discharge. The charge measured is proportional to the mass of the analyte, providing a near-universal response.

Experimental Protocol

Instrumentation:

  • LC System: UHPLC (e.g., Thermo Vanquish or Agilent 1290).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C for volatile mobile phases).

  • Column: Waters XBridge C18 or Thermo Accucore C30 (2.1 x 100 mm, 2.6 µm). Note: C30 offers better shape selectivity for long-chain lipids.

Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.8 with Formic Acid).

  • Solvent B: Acetonitrile/Methanol (50:50 v/v) + 10 mM Ammonium Formate.

  • Rationale: The acidic pH ensures the amine (

    
    ) is fully protonated, preventing interaction with silanol groups on the column which causes peak tailing.
    

Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)Curve
0.0600.4Initial
1.0600.4Hold
8.01000.4Linear
12.01000.4Hold
12.1600.4Step
15.0600.4Re-equilibration
Workflow Visualization

G Sample LNP Formulation Lysis Lysis/Solubilization (90% MeOH + 0.1% TFA) Sample->Lysis Disrupt Bilayer Filter Filtration (0.2 µm PTFE) Lysis->Filter Remove Particulates HPLC UHPLC Separation (C18/C30 Column) Filter->HPLC Inject 2-5 µL Nebulizer Nebulization (N2 Gas) HPLC->Nebulizer Eluent Detection Electrometer (Charge Measurement) Nebulizer->Detection Dried Particles

Figure 1: Workflow for HPLC-CAD analysis of HOPA in lipid nanoparticles.

Method B: LC-MS/MS (Trace Analysis)

For pharmacokinetic (PK) studies or trace impurity analysis, LC-MS/MS provides the necessary sensitivity and specificity.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion:

    
    .
    
  • Fragment Ions (MRM):

    • Quantifier:

      
       (Propyl-amine fragment).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
Sample Preparation (Biological Matrix)
  • Aliquot: 50 µL plasma or formulation.

  • Protein Precipitation: Add 200 µL Acetonitrile containing Internal Standard (e.g., deuterated lipid or generic fatty amine like Octadecylamine).

  • Vortex/Centrifuge: 10 min at 10,000 x g.

  • Injection: Inject supernatant directly.

Method C: Derivatization-UV (Accessible Alternative)

If CAD or MS are unavailable, derivatization adds a chromophore to the primary amine of HOPA.

Reagent: FMOC-Cl

9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary amines to form stable, highly fluorescent (and UV-absorbing) carbamates.[2]

Protocol
  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer (pH 9.0) + 200 µL FMOC-Cl (5 mM in ACN).

  • Incubation: 5 minutes at Room Temperature (Instant reaction).

  • Quenching: Add 20 µL Adamantanamine (to scavenge excess FMOC).

  • Detection: HPLC-UV at 265 nm or Fluorescence (Ex: 265 nm / Em: 315 nm).

Data Summary & Validation Criteria

The following parameters must be met to validate the method for pharmaceutical release testing (per ICH Q2 guidelines).

ParameterHPLC-CAD CriteriaLC-MS/MS CriteriaDerivatization-UV Criteria
Linearity (

)

(Quadratic Fit)

(Linear Fit)

(Linear Fit)
LOD ~1-5 ng on-column~1-10 pg on-column~10-50 ng on-column
Precision (RSD)



Recovery 95 - 105%85 - 115%90 - 110%
Specificity Resolution

from other lipids
Mass uniqueResolution

from reagent peaks

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Interaction between the cationic amine and residual silanols on the silica column.

  • Solution:

    • Ensure Mobile Phase pH is acidic (< 4.0) to keep silanols neutral.

    • Increase buffer strength (Ammonium Formate) to 20 mM.

    • Use a "Charged Surface Hybrid" (CSH) column (e.g., Waters CSH C18) designed for basic compounds.

Issue: Low Solubility / Carryover
  • Cause: The hexadecyl (

    
    ) chain is highly hydrophobic and sticky.
    
  • Solution:

    • Use a needle wash of 90% Isopropanol / 10% Acetone.

    • Ensure the gradient ends with a high organic hold (100% B) for at least 3-5 column volumes.

References

  • Thermo Fisher Scientific. (2023). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. Application Note. Link

  • Waters Corporation. (2022). The Role of Lipid Components in Lipid Nanoparticles for Vaccines and Gene Therapy.[3][4] Advanced Drug Delivery Reviews.[4] Link

  • Li, Y., et al. (2023). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Pharmaceutics.[2][5][6][7][8] Link

  • Agilent Technologies. (2019).[9] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Link

  • Royal Society of Chemistry. (2019).[10] Derivatization Strategies for the Determination of Biogenic Amines. Chapter 13. Link

Sources

Application Notes and Protocols for Cell Culture Transfection Using 3-(Hexadecyloxy)propylamine Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Non-Viral Gene Delivery

The introduction of nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone of modern biological research and therapeutic development.[1] Among the various non-viral methods, cationic lipid-based transfection has emerged as a widely adopted, versatile, and scalable technology.[2] These synthetic molecules offer a safer alternative to viral vectors, with lower immunogenicity and the capacity to deliver large nucleic acid payloads.[2] This guide focuses on a novel class of cationic lipids, exemplified by 3-(Hexadecyloxy)propylamine, and provides a comprehensive framework for its application in cell culture transfection.

3-(Hexadecyloxy)propylamine belongs to the family of cationic amphiphiles, characterized by a positively charged headgroup and a hydrophobic tail. This structure is pivotal to its function: the cationic headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), leading to the spontaneous formation of lipid-nucleic acid complexes, often referred to as lipoplexes. The hydrophobic tail facilitates the lipid's self-assembly into liposomes or lipid nanoparticles (LNPs) and subsequent fusion with the cell membrane. The primary amine headgroup of 3-(Hexadecyloxy)propylamine offers a distinct advantage due to its pH-dependent protonation, a feature that can be exploited for efficient endosomal escape, a critical bottleneck in transfection.

This document will elucidate the mechanistic underpinnings of 3-(Hexadecyloxy)propylamine-mediated transfection, provide a detailed, step-by-step protocol for its use, and offer insights into optimization and troubleshooting to empower researchers, scientists, and drug development professionals in their quest for robust and reproducible gene delivery.

Mechanism of Action: The Journey of a Lipoplex

The transfection process using 3-(Hexadecyloxy)propylamine can be conceptualized as a multi-step journey of the nucleic acid cargo into the host cell's nucleus. Understanding this pathway is crucial for rational protocol design and optimization.

  • Lipoplex Formation: The process begins with the electrostatic association of the positively charged 3-(Hexadecyloxy)propylamine lipid with the negatively charged nucleic acid.[3] This interaction neutralizes the negative charge of the nucleic acid and facilitates its condensation into a compact, stable particle.[3] The formulation may also include a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE), which can enhance transfection efficiency by promoting membrane fusion and endosomal escape.[4][5][6]

  • Cellular Uptake: The resulting lipoplex, now with a net positive charge, readily interacts with the negatively charged proteoglycans on the cell surface, leading to its uptake via endocytosis.[3]

  • Endosomal Escape: Once inside the cell, the lipoplex is encapsulated within an endosome. As the endosome matures, its internal pH drops.[4] The primary amine headgroup of 3-(Hexadecyloxy)propylamine becomes protonated in this acidic environment. This "proton sponge" effect leads to an influx of chloride ions and water, causing the endosome to swell and eventually rupture, releasing the nucleic acid into the cytoplasm.[4]

  • Nuclear Entry and Gene Expression: For plasmid DNA, the journey continues to the nucleus, where the cellular machinery transcribes the gene into messenger RNA (mRNA), which is then translated into the desired protein. For mRNA payloads, translation can occur directly in the cytoplasm.[7]

Visualizing the Pathway: A Mechanistic Overview

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Lipid 3-(Hexadecyloxy)propylamine Lipid Lipoplex Lipoplex Formation Lipid->Lipoplex NA Nucleic Acid (DNA/RNA) NA->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cellular Uptake Endosome Endosome (Acidification) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus (Transcription for DNA) Cytoplasm->Nucleus for DNA Translation Translation (Protein Expression) Cytoplasm->Translation for mRNA Nucleus->Translation

Caption: Mechanism of 3-(Hexadecyloxy)propylamine mediated transfection.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for transfecting mammalian cells in a 6-well plate format. It is essential to optimize the conditions for each specific cell type and nucleic acid.[8]

Materials and Reagents
  • 3-(Hexadecyloxy)propylamine lipid solution (e.g., 1 mg/mL in ethanol)

  • Nucleic acid of interest (high purity, A260/A280 ratio of ~1.8 for DNA)

  • Serum-free medium (e.g., Opti-MEM™)[9]

  • Complete cell culture medium with serum

  • Mammalian cell line of choice

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Protocol Workflow

ProtocolWorkflow Start Start Cell_Seeding 1. Cell Seeding (24h prior) Start->Cell_Seeding Prepare_NA 2. Prepare Nucleic Acid Dilution Cell_Seeding->Prepare_NA Prepare_Lipid 3. Prepare Lipid Dilution Cell_Seeding->Prepare_Lipid Complex_Formation 4. Form Lipoplex (Incubate 5-20 min) Prepare_NA->Complex_Formation Prepare_Lipid->Complex_Formation Add_Complexes 5. Add Complexes to Cells Complex_Formation->Add_Complexes Incubate_Cells 6. Incubate Cells (24-48h) Add_Complexes->Incubate_Cells Assay 7. Assay for Gene Expression Incubate_Cells->Assay End End Assay->End

Caption: General workflow for cell transfection.

Detailed Steps
  • Cell Seeding (Day 0):

    • The day before transfection, seed your cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.[10] The health and confluency of the cells are critical for successful transfection.[11][12]

    • Rationale: Actively dividing cells in their logarithmic growth phase generally exhibit higher transfection efficiency. Overly confluent or sparse cultures can lead to suboptimal results.[11]

  • Preparation of Nucleic Acid and Lipid Solutions (Day 1):

    • Important: Perform the following dilutions in a serum-free medium, as serum proteins can interfere with lipoplex formation.[10][12]

    • Tube A (Nucleic Acid): Dilute 2.5 µg of your plasmid DNA or mRNA into 250 µL of serum-free medium. Mix gently by flicking the tube.

    • Tube B (Lipid): In a separate tube, dilute 5-10 µL of the 3-(Hexadecyloxy)propylamine lipid solution into 250 µL of serum-free medium. Mix gently.

    • Rationale: A two-tube protocol for dilution generally yields more reproducible results compared to adding the concentrated lipid directly to the diluted nucleic acid.[9][13]

  • Lipoplex Formation:

    • Add the diluted nucleic acid (from Tube A) to the diluted lipid solution (Tube B).

    • Mix gently and incubate at room temperature for 5-20 minutes.[9][14] Do not vortex.

    • Rationale: This incubation period allows for the self-assembly of stable lipid-nucleic acid complexes. The optimal incubation time may vary and should be optimized.

  • Transfection:

    • Gently add the 500 µL of the lipoplex mixture dropwise to the cells in the 6-well plate.[14]

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.[9] It is generally not necessary to change the medium after adding the complexes.

  • Post-Transfection Analysis (Day 2-3):

    • After the incubation period, analyze the cells for the expression of the transfected gene (e.g., via fluorescence microscopy for fluorescent reporter proteins, Western blot, or functional assays).

Optimization and Data Presentation

The provided protocol is a starting point. For optimal results, it is crucial to systematically optimize the key parameters for your specific cell line and application. A matrix-based optimization approach is recommended.

Key Optimization Parameters:
  • Lipid-to-Nucleic Acid Ratio: This is one of the most critical parameters.[8][15] Test a range of ratios to find the sweet spot that maximizes expression while minimizing cytotoxicity.

  • Cell Density: The confluency of cells at the time of transfection can significantly impact efficiency.[12]

  • Amount of Lipoplex: Vary the total amount of lipid and nucleic acid added to the cells.

  • Incubation Times: Optimize the lipoplex formation time and the post-transfection incubation period.

Data Presentation: A Guide for Optimization
ParameterCondition 1Condition 2Condition 3Condition 4
Cell Type HEK293HEK293HeLaHeLa
Nucleic Acid (µg) 2.52.52.52.5
Lipid (µL) 57.557.5
Cell Confluency (%) 80808080
Transfection Efficiency (%) ResultResultResultResult
Cell Viability (%) ResultResultResultResult

Troubleshooting Common Transfection Issues

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal lipid-to-nucleic acid ratio.Optimize the ratio as described above.[10]
Poor quality of nucleic acid.Ensure high purity of your DNA/RNA with an A260/A280 ratio of ~1.8.[12]
Cells are unhealthy or have been passaged too many times.Use low-passage, healthy cells.[10][11] Start a fresh vial from frozen stock if necessary.[11]
Presence of serum during complex formation.Always use serum-free medium for dilutions.[10][12]
High Cell Toxicity Excessive amount of lipid.Reduce the amount of the 3-(Hexadecyloxy)propylamine lipid.
Cell density is too low.Ensure cells are at the recommended confluency.[10]
Contamination of cell culture.Regularly check for and eliminate any microbial contamination.[10]
Inconsistent Results Pipetting errors.Prepare a master mix for multiple wells to minimize variability.[16]
Variation in cell passage number or confluency.Maintain a consistent cell culture and seeding protocol.[11]
Storage of the lipid reagent.Store the lipid solution at 4°C and avoid freezing.[10][11]

Conclusion

3-(Hexadecyloxy)propylamine represents a promising cationic lipid for efficient nucleic acid delivery in a wide range of research applications. Its unique chemical structure, particularly the pH-sensitive primary amine headgroup, offers a sophisticated mechanism for overcoming the endosomal barrier. By understanding the principles outlined in this guide and by systematically optimizing the protocol for specific experimental needs, researchers can harness the full potential of this novel transfection reagent. The key to success lies in meticulous technique, healthy cell culture practices, and a rational approach to protocol optimization.

References

  • Cell Culture Dish. (2014, March 10). Transfection Optimization for Improved Efficiency and Performance. Retrieved from [Link]

  • Addgene. General Transfection. Retrieved from [Link]

  • Zelphati, O., & Szoka Jr, F. C. (1996). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Pharmaceutical research, 13(9), 1367-1372.
  • Uchida, S., et al. (2021). Effective mRNA transfection of tumor cells using cationic triacyl lipid-based mRNA lipoplexes. Oncology Letters, 22(5), 1-1.
  • JoVE. (2022, September 7). Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. Retrieved from [Link]

  • Avanti Polar Lipids. Preparation of Cationic Liposomes & Transfection of Cells. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2023). Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation. Retrieved from [Link]

  • Oxford Academic. (2024). Optimization of a lipid nanoparticle–based protocol for RNA transfection into primary mononuclear phagocytes. Retrieved from [Link]

  • YouTube. (2023, October 5). Lipid nanoparticles for RNA delivery. Retrieved from [Link]

  • ACS Applied Bio Materials. (2024). Optimizing Transfection Efficiency in CAR-T Cell Manufacturing through Multiple Administrations of Lipid-Based Nanoparticles. Retrieved from [Link]

  • National Institutes of Health. (2022). Lipids and Lipid Derivatives for RNA Delivery. Retrieved from [Link]

  • PubMed. (2007). Physicochemical investigation of a lipid with a new core structure for gene transfection: 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol. Retrieved from [Link]

  • Procell. (2025, February 18). Common Issues in Cell Transfection. Retrieved from [Link]

  • Google Patents. WO2025147545A1 - Lipid nanoparticles for delivery of nucleic acids and related methods and uses.
  • ResearchGate. (2025, September 19). Enhanced gene delivery and mechanism studies with a novel series of cationic lipid formulations. Retrieved from [Link]

  • Oxford Academic. (2001). Synergy between cationic lipid and co-lipid determines the macroscopic structure and transfection activity of lipoplexes. Retrieved from [Link]

  • National Institutes of Health. (2022). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Retrieved from [Link]

  • GenScript. DNA Transfection Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The development of tertiary amine cationic lipids for safe and efficient siRNA delivery. Retrieved from [Link]

  • ResearchGate. (2020, February 12). How can I troubleshoot unsuccessful transfection of mammalian cells? Retrieved from [Link]

  • ScienceOpen. (2022, July 2). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. Retrieved from [Link]

Sources

sterilization and purification techniques for 3-(Hexadecyloxy)propylamine formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Ether-Lipid Challenge

3-(Hexadecyloxy)propylamine (CAS: 5961-18-2 / 13260-14-5 variants) is a primary amine lipid with a hexadecyl ether tail. Unlike ester-linked lipids used in early-generation LNPs, the ether linkage provides superior hydrolytic stability. However, the primary amine headgroup introduces specific reactivity challenges—most notably, rapid reaction with atmospheric CO₂ to form carbamates, and high sensitivity to oxidation.

In drug delivery applications (Lipid Nanoparticles/Liposomes), this lipid often serves as a cationic surfactant or ionizable component. The critical quality attribute (CQA) for these formulations is the removal of free (unencapsulated) lipid, which correlates directly with cellular toxicity, and the complete elimination of organic solvents used during assembly.

Scope: This guide details the purification (Tangential Flow Filtration) and sterilization (0.2 µm filtration) of formulations containing 3-(Hexadecyloxy)propylamine, focusing on preventing aggregation and maintaining lipid integrity.

Raw Material Handling & Pre-Processing

Objective: Prevent carbamate formation and oxidation prior to formulation.

The primary amine moiety is a nucleophile that reacts with CO₂. Exposure to air results in the formation of white carbamate precipitates, often mistaken for degradation.

Protocol:

  • Inert Atmosphere: All weighing and solubilization must occur in a glovebox or under an active Argon/Nitrogen shield.

  • Solubilization: Dissolve the lipid in anhydrous ethanol (99.9%) or an acidified aqueous buffer (pH < 6.0) immediately upon opening.

  • Storage: Store ethanolic stock solutions at -20°C in amber glass vials with Teflon-lined caps, headspace purged with Argon.

Purification Strategy: Tangential Flow Filtration (TFF)

Objective: Remove ethanol (solvent) and non-associated free lipid/cargo while concentrating the formulation.

Unlike dialysis, which is rate-limited by diffusion, TFF (cross-flow filtration) uses pressure and flow to efficiently separate species. For 3-(Hexadecyloxy)propylamine formulations, TFF is superior due to the lipid's tendency to form micelles that might equilibrate slowly in static dialysis.

TFF System Setup
  • Membrane Material: Modified Polyethersulfone (mPES).

    • Why: mPES offers low protein/lipid binding compared to regenerated cellulose, essential for cationic lipids that adhere to anionic surfaces.

  • Pore Size (MWCO): 100 kDa or 300 kDa (depending on LNP size).

    • Logic: LNPs (typically 60–120 nm) are fully retained. Free lipid monomers (<1 kDa) and ethanol pass freely.

  • Format: Hollow Fiber (preferred over flat sheet for lower shear stress).

TFF Operational Protocol

Step 1: System Flushing Flush the TFF loop with 20% ethanol to remove storage agents (glycerin/azide), followed by the formulation buffer (e.g., PBS pH 7.4 or Citrate pH 6.0).

Step 2: Loading & Concentration Load the crude LNP mixture. Concentrate to approx. 1/2 of the initial volume to increase flux efficiency.

Step 3: Diafiltration (Buffer Exchange) Perform constant volume diafiltration.

  • Volume Replacement: 10–12 Diafiltration Volumes (DV).

    • Target: < 0.5% residual ethanol.[1]

  • Flow Rate (Shear): Maintain shear rate (

    
    ) between 2000–4000 
    
    
    
    .
    • Calculation:

      
       (where Q=flow, N=fibers, r=radius).
      
  • Transmembrane Pressure (TMP): Keep TMP < 5–8 psi. High pressure compresses the gel layer, causing fouling.

Step 4: Recovery Recover the retentate. Perform a "buffer chase" (flush system with small volume of buffer) to maximize yield.

Data: Purification Efficiency

Typical removal rates for a standard LNP formulation:

ContaminantMethodRemoval EfficiencyTime Required
Ethanol Dialysis (Static)95% (after 24h)24 Hours
Ethanol TFF (10 DV)>99.9%2–4 Hours
Free Lipid Dialysis40–60% (Micelle equilibrium)24 Hours
Free Lipid TFF (mPES)>90% (Convective flow)2–4 Hours

Sterilization: 0.22 µm Filtration

Objective: Achieve sterility (SAL


) without altering particle size or concentration.

Challenge: Cationic liposomes/LNPs containing 3-(Hexadecyloxy)propylamine adsorb to negatively charged filter membranes, leading to significant yield loss and filter clogging.

Membrane Selection
  • Recommended: Polyethersulfone (PES) or Polyvinylidene Difluoride (PVDF).

  • Avoid: Nylon (often has strong charge interactions) or Cellulose Acetate (high binding).

  • Pre-filtration: If PDI > 0.2, use a 0.45 µm glass fiber pre-filter to remove larger aggregates first.

Filtration Protocol
  • Bubble Point Test: Validate filter integrity before use (wetted with buffer).

  • Conditioning: Flush filter with 5–10 mL of formulation buffer. This saturates non-specific binding sites.

  • Filtration:

    • Apply constant pressure (approx. 10–15 psi). Do not use a syringe manually if possible, as pressure spikes cause aggregate breakthrough.

    • Note: If flow rate decays >20%, do not increase pressure. Replace the filter.

  • Post-Test: Perform bubble point test again to ensure the membrane remained intact during the process.

Visualizing the Process Logic

Diagram 1: Formulation & Processing Workflow

This flow illustrates the critical path from raw ether-lipid to the sterile vial.

LNP_Workflow Raw Raw Lipid (Inert Storage) Mix Ethanol Injection (Assembly) Raw->Mix + Cargo/EtOH TFF TFF Purification (Ethanol Removal) Mix->TFF Crude LNP Filter Sterile Filtration (0.2 µm PES) TFF->Filter Retentate QC QC Analysis (DLS, HPLC) Filter->QC Sterile Bulk QC->TFF Fail: Residual Solvent

Caption: End-to-end processing workflow for 3-(Hexadecyloxy)propylamine formulations.

Diagram 2: TFF Separation Mechanism

Visualizing how the hollow fiber retains the LNP while removing contaminants.

TFF_Mechanism Feed Feed Stream (LNPs + EtOH + Free Lipid) Membrane Permeate (Waste) Retentate (Product) Feed->Membrane Waste Ethanol Free Amine Lipid Unbound Cargo Membrane:p->Waste < 100 kDa pass Product Purified LNPs (Concentrated) Membrane:r->Product > 100 kDa retained Product->Feed Recirculation Loop

Caption: Mechanism of action for Tangential Flow Filtration using a 100 kDa cutoff.

Quality Control (QC) Validation

Every batch must be validated against these specifications:

  • Particle Size (DLS): Z-Average should remain within ±5 nm pre- and post-filtration. An increase indicates aggregation; a decrease suggests loss of larger particles on the filter.

  • Zeta Potential: Confirm surface charge. 3-(Hexadecyloxy)propylamine formulations are typically cationic (+10 to +40 mV). A drop in potential may indicate lipid loss.

  • Lipid Content (HPLC-CAD): Use Charged Aerosol Detection (CAD) to quantify the lipid, as it lacks a strong UV chromophore.

  • Endotoxin: LAL chromogenic assay. Note: Cationic lipids can interfere with LAL; use a specific inhibition/enhancement control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85580, 3-(Hexyloxy)propylamine. Retrieved from [Link]

  • Knopf-Marques, H., et al. (2024). Methods of Manufacture of Lipid Nanoparticles. Encyclopedia.pub. Retrieved from [Link]

  • Oliveres, R. (2025). Advancing Lipid Nanoparticle Stability: The Crucial Role of Nanoparticle Purification.[2] Inside Therapeutics.[2] Retrieved from [Link]

  • Zourna, K., et al. (2021). Optimizing the Filtration of Liposomes Using Sterilizing-Grade Filters. Membranes (MDPI). Retrieved from [Link][3][4]

  • Sartorius BIA Separations (2025). Enhanced Purification for Complex Lipid Nanoparticle Formulations. YouTube/Sartorius. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Hexadecyloxy)propylamine Formulation & Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Active | Topic: Cationic Ether Lipid Aggregation | Molecule: CAS 5908-87-2[1][2][3]

Introduction

Welcome to the technical support center for 3-(Hexadecyloxy)propylamine (HOPA) . As a Senior Application Scientist, I understand that working with single-tail primary amine lipids presents unique thermodynamic challenges compared to modern tertiary amine ionizable lipids.

HOPA is an amphiphilic ether lipid with a 16-carbon (hexadecyl) hydrophobic tail and a primary amine headgroup.[2][3] Its high hydrophobicity (C16) combined with a high pKa (typically ~10.5 for primary amines) makes it prone to critical aggregation if ionic strength, pH, and solvent polarity are not rigorously controlled.[2][3]

This guide moves beyond basic "mixing instructions" to address the causality of aggregation—whether it is thermodynamic (solubility limit) or kinetic (colloidal instability).[3]

Part 1: Critical Parameter Assessment (Pre-Formulation)

Before troubleshooting a crashed formulation, validate your core parameters.[2][3] Aggregation in HOPA formulations is often a result of ignoring the Krafft Point or the pKa/pH interplay .

Physical Property Reference Table
ParameterValue / CharacteristicImpact on Aggregation
Molecular Weight ~299.5 g/mol Affects molar calculations for N/P ratios.[1][2][3]
Headgroup Primary Amine (-NH₂)High pKa (~10.5). Permanently cationic at pH 7.[1][2][3]4. Strong electrostatic binding to anions.[2][3]
Tail Structure C16 (Hexadecyl) EtherHigh hydrophobicity.[1][2][3] Requires ethanol or heat to solubilize.[2][3]
Solubility (Water) Low (< 1 mg/mL at neutral pH)Major Aggregation Trigger. Must be protonated (pH < 9) or in surfactant micelles to dissolve.[1][2][3]
Critical Micelle Concentration (CMC) Low (~µM range)Monomers rapidly self-assemble.[1][2][3] Below CMC, adsorption dominates; above CMC, micelles form.[2][3]
The Solubility-pH Trap

Unlike tertiary amines (e.g., MC3, SM-102) which are neutral at physiological pH, HOPA remains charged.[2][3]

  • At pH < 9: The amine is protonated (

    
    ).[2][3] The molecule acts as a cationic surfactant.[2][3][4] It is soluble but will aggregate violently with anionic species (RNA/DNA/Proteins) via electrostatic bridging.[2][3]
    
  • At pH > 10: The amine deprotonates (

    
    ).[2][3] The molecule loses charge, becomes hydrophobic, and precipitates immediately out of aqueous solution.
    

Part 2: Troubleshooting Workflow (Interactive Guide)

Scenario A: "My lipid precipitated during stock preparation."

Diagnosis: You likely attempted to dissolve HOPA directly in a neutral aqueous buffer or cold ethanol.[2][3]

Protocol 1: Robust Stock Solubilization

  • Solvent Choice: Use 100% Ethanol (anhydrous) or Methanol .[2][3] Do not use water for initial stocks.[2][3]

  • Thermal Activation: Heat the solvent to 40–50°C . The C16 tail has a phase transition temperature; you must be above this to break crystal packing.[2]

  • Acidification (Optional but Recommended): If you must have an aqueous stock, you must acidify.[2][3] Add 10-20mM HCl or Citrate Buffer (pH 4.0).[2][3]

    • Why? Protonation of the headgroup creates repulsion between lipid monomers, preventing crystallization.

Scenario B: "My LNP formulation aggregated upon mixing with RNA."

Diagnosis: This is usually Electrostatic Bridging .[2][3] Because HOPA is a primary amine, it binds nucleic acids too tightly, displacing water and causing hydrophobic collapse.[2][3]

Protocol 2: Controlled Microfluidic Mixing

  • Flow Rate Ratio (FRR): Increase the Aqueous:Ethanol ratio to 3:1 or 4:1 .

  • Total Flow Rate (TFR): Increase TFR to >12 mL/min (benchtop scale).

    • Mechanism:[1][2][3][5][6][7][8] Higher TFR increases the Reynolds number, ensuring rapid mixing (< 2 ms). This traps the lipid in a kinetically stable nanoparticle state before large thermodynamic aggregates can form.

  • N/P Ratio Adjustment:

    • Calculate the Nitrogen (Lipid) to Phosphate (RNA) ratio.[2][3][9]

    • Recommendation: For primary amines, an N/P of 6:1 to 10:1 is standard.[2][3] Too low (e.g., 2:1) leads to neutral particles that aggregate instantly.[2][3]

Scenario C: "The formulation became cloudy after dialysis (Buffer Exchange)."

Diagnosis: Ostwald Ripening or Salt-Induced Shielding .[2][3]

  • If you dialyzed into PBS (150mM NaCl), the salt ions shielded the positive charge of the HOPA, reducing the Debye length. The particles lost colloidal stability and fused.

Protocol 3: Stabilization via PEG-Lipids

  • Immediate Fix: Add a PEG-Lipid (e.g., PEG2000-DMG) at 1.5% to 3.0% molar ratio .[2][3]

  • Why? The PEG layer provides steric hindrance, physically preventing the hydrophobic HOPA cores from touching and fusing, even when salt shields the charge.

Part 3: Visual Troubleshooting Logic

Use this decision tree to identify the root cause of your aggregation.

AggregationTroubleshooting Start Observation: Aggregation/Precipitation Solvent Is it in Organic Solvent or Aqueous? Start->Solvent Aqueous Aqueous Formulation Solvent->Aqueous Water/Buffer Organic Organic Stock (Ethanol) Solvent->Organic Ethanol PayloadCheck Contains RNA/DNA? Aqueous->PayloadCheck TempCheck Is Temp > 40°C? Organic->TempCheck HeatIt Action: Heat to 50°C (Krafft Point Issue) TempCheck->HeatIt No pHCheck Check pH PayloadCheck->pHCheck No (Cloudy) Electrostatic Cause: Electrostatic Bridging (N/P Ratio too low) PayloadCheck->Electrostatic Yes (Precipitate) HighpH pH > 9.0 pHCheck->HighpH LowpH pH < 6.0 pHCheck->LowpH Deprotonation Cause: Amine Deprotonation (Loss of Charge) HighpH->Deprotonation SaltCheck Buffer contains Salt? LowpH->SaltCheck Shielding Cause: Ionic Shielding Action: Increase PEG-Lipid SaltCheck->Shielding Yes

Figure 1: Decision tree for diagnosing aggregation in 3-(Hexadecyloxy)propylamine formulations. Blue nodes indicate decision points; Red nodes indicate root causes; Green nodes indicate solutions.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use HOPA as a direct replacement for DOTAP? A: Yes, but with caution.[2][3] Both are permanently cationic at physiological pH.[2][3] However, HOPA is a single-tail lipid, whereas DOTAP is a double-tail lipid.[2][3] HOPA forms micelles (high curvature) rather than stable bilayers (low curvature) on its own.[2][3]

  • Correction: You must mix HOPA with a "helper lipid" like Cholesterol or DSPC (typically 40-50 mol%) to force it into a laminar/LNP structure.[2][3] Pure HOPA will form micelles that may disrupt membranes aggressively (toxicity).[2][3]

Q2: My particle size (DLS) is showing a PDI > 0.3. Is this aggregation? A: A Polydispersity Index (PDI) > 0.3 indicates a heterogeneous population.[2][3] While not "visible" precipitation, it is micro-aggregation .[2][3]

  • Fix: Increase the ethanol mixing rate or perform extrusion through a 0.1 µm polycarbonate membrane at 50°C. The heat ensures the C16 tail is fluid during sizing.

Q3: Why does my formulation aggregate when I add PBS? A: The "Salting Out" effect. The primary amine on HOPA has a high charge density.[2] Chloride ions (


) in PBS bind tightly to the amine, screening the charge that keeps particles apart.
  • Fix: Formulate in a low-ionic strength buffer (e.g., 20mM Tris or HEPES) first.[2][3] Only introduce salt after the particles are formed and stabilized with PEG-lipids.[2][3]

Part 5: Validation Protocol (Self-Validating System)

To ensure your troubleshooting worked, you must validate the colloidal stability.

Protocol: Dynamic Light Scattering (DLS) with Thermal Stress

  • Prepare Sample: Dilute LNP 1:100 in PBS.

  • Measurement 1: Measure Size (Z-avg) and PDI at 25°C.

  • Stress Test: Incubate sample at 37°C for 1 hour (mimics body temp).

  • Measurement 2: Measure Size/PDI again.

  • Criteria:

    • Pass: Size change < 10% and PDI remains < 0.2.

    • Fail: Size doubles or PDI spikes. (Indicates lack of steric stabilization; add more PEG).

References

  • PubChem. (2025).[2][3] 3-(Hexadecyloxy)propylamine Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]

  • Cullis, P. R., & Hope, M. J. (2017).[2][3] Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.[2][3] (General principles of cationic lipid aggregation and helper lipids). [Link][1][2][3]

  • Haldar, J., et al. (2010).[2][3] Hydrophobic alkyl chains on cationic lipids influence the aggregation behavior. (Mechanistic insight into C16 tail behavior). [Link]

  • Avanti Polar Lipids. (n.d.). Lipid Phase Transition Temperatures. (Reference for C16 tail thermal requirements). [Link]

Sources

Technical Support Center: Optimizing 3-(Hexadecyloxy)propylamine-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the formulation and optimization of lipid nanoparticles (LNPs) utilizing the cationic lipid 3-(Hexadecyloxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during LNP development.

Core Principles: Understanding Your LNP Formulation

Success in LNP formulation hinges on understanding the distinct role of each lipid component. 3-(Hexadecyloxy)propylamine is a cationic lipid characterized by a hydrophilic amine headgroup and a long, hydrophobic hexadecyl chain.[1] This structure is fundamental to its function in nucleic acid delivery.[1][2]

The four core components of a typical LNP formulation are:

  • Cationic/Ionizable Lipid (e.g., 3-(Hexadecyloxy)propylamine): This lipid is crucial for encapsulating negatively charged nucleic acid cargo (like mRNA or siRNA) through electrostatic interactions.[2][3] Its primary amine group becomes protonated in acidic environments (like an aqueous formulation buffer or within a cellular endosome), which is key for both cargo loading and subsequent endosomal escape.[4][]

  • Helper Phospholipid (e.g., DSPC, DOPE): These structurally important lipids contribute to the stability and morphology of the nanoparticle.[6][7] Phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) have a cylindrical shape that helps form stable bilayers, enhancing LNP stability and circulation time.[6][7][8] In contrast, lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) have a cone shape that can promote the formation of non-bilayer structures, which may facilitate the endosomal release of the cargo.[6]

  • Cholesterol: As a structural "glue," cholesterol modulates the fluidity and integrity of the lipid bilayer.[6] It fills gaps between the other lipids, increasing particle stability, improving intracellular delivery, and preventing premature drug leakage.[6][9]

  • PEG-Lipid (e.g., DSPE-PEG2000): A polyethylene glycol (PEG) conjugated lipid is included to provide a hydrophilic shield on the nanoparticle surface.[10] This PEG layer prevents aggregation, reduces protein binding (opsonization), and prolongs circulation time in vivo.[6][10] However, the amount must be carefully optimized, as too much PEG can hinder cellular uptake and endosomal escape.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and why is it a critical parameter?

The N/P ratio is the molar ratio of the nitrogen atoms (N) in your cationic lipid (3-(Hexadecyloxy)propylamine) to the phosphate groups (P) in your nucleic acid cargo.[12][13] This ratio governs the electrostatic complexation between the lipid and the cargo.[12]

  • Causality: A higher N/P ratio generally leads to a stronger positive surface charge, which can improve encapsulation efficiency and enhance interaction with negatively charged cell membranes.[13] However, an excessively high ratio can increase cytotoxicity. Typical N/P ratios for LNP formulations range from 3 to 6.[12][13] The optimal ratio is a balance between high encapsulation/transfection efficiency and low toxicity and must be determined empirically for your specific lipid and cargo combination.[12]

Q2: What is a good starting molar ratio for the four lipid components?

A common starting point for LNP formulations, which can be adapted, is a molar ratio of approximately:

  • Cationic Lipid: 40-60%

  • Helper Lipid (e.g., DSPC): 10-20%

  • Cholesterol: 20-40%

  • PEG-Lipid: 1-2%[14]

This ratio should be considered a baseline. The optimal ratio will depend heavily on the specific nucleic acid payload and the desired therapeutic application.

Q3: What manufacturing method is recommended for consistent LNP production?

Microfluidic mixing is highly recommended for producing LNPs with uniform size and high reproducibility.[15][16][17] This technique involves rapidly mixing a lipid stream (dissolved in ethanol) with an aqueous stream (containing the nucleic acid in an acidic buffer, e.g., citrate or acetate pH 4-5) in a micro-channel.[3][18] The rapid, controlled mixing ensures that all particles are formed under identical conditions, leading to a narrow size distribution (low Polydispersity Index - PDI).[3][18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Actions & Scientific Rationale
High Particle Size (>200 nm) 1. Suboptimal Flow Rate Ratio (FRR) or Total Flow Rate (TFR) in microfluidics.[18] 2. High lipid concentration.[19] 3. Insufficient PEG-lipid concentration.[19]1. Optimize Flow Parameters: Systematically vary the FRR (Aqueous:Ethanol) from 3:1 to 5:1 and the TFR. Slower mixing (lower TFR) can lead to larger particles.[18][20] 2. Reduce Lipid Concentration: High lipid concentrations can lead to particle fusion and aggregation during formation.[19] Try reducing the total lipid concentration in the ethanol phase. 3. Increase PEG-Lipid %: A higher PEG-lipid molar ratio (e.g., 1.5-2.5%) can provide better steric stabilization, preventing aggregation.[19]
High Polydispersity Index (PDI > 0.3) 1. Inefficient or slow mixing.[21] 2. Poor quality or degradation of lipids. 3. Inappropriate buffer or pH.1. Ensure Rapid Mixing: For microfluidics, ensure the channels are not clogged and flow is stable. For bulk methods, ensure vigorous and reproducible stirring. A low PDI (<0.3) is critical for uniform biological performance.[22][23] 2. Verify Lipid Integrity: Use high-purity lipids and store them under recommended conditions (e.g., under argon, at -20°C) to prevent oxidation. 3. Check Buffer System: Ensure the aqueous buffer has sufficient buffering capacity to maintain the target pH (typically pH 4-5) during mixing.[12]
Low Encapsulation Efficiency (< 80%) 1. Suboptimal N/P ratio.[12] 2. Incorrect pH of the aqueous buffer.[12] 3. Premature aggregation before full encapsulation.1. Increase N/P Ratio: A higher N/P ratio (e.g., moving from 3 to 6) increases the positive charge available to complex with the nucleic acid, often boosting encapsulation.[12][13] 2. Confirm Aqueous Buffer pH: The amine on your lipid must be protonated to be cationic. Ensure your aqueous buffer is acidic (pH 4-5) to facilitate this before mixing with the lipid-ethanol phase.[12] 3. Re-evaluate Lipid Ratios: The balance of helper lipids and cholesterol can influence the core structure. Ensure the formulation is optimized for stability.[24]
Poor In Vitro Transfection Efficiency 1. Inefficient endosomal escape.[] 2. Low cellular uptake. 3. Degradation of nucleic acid cargo.1. Optimize Helper Lipid: The choice of helper lipid is critical for endosomal escape.[6] Lipids like DOPE can disrupt the endosomal membrane.[6] Consider screening different helper lipids (e.g., DSPC vs. DOPE). 2. Adjust PEG-Lipid Content: While necessary for stability, the PEG shield can inhibit cellular uptake. Try reducing the PEG-lipid percentage (e.g., from 2% to 1%) or using a PEG-lipid with a shorter acyl chain for faster shedding.[6][11] 3. Verify Cargo Integrity: Ensure your nucleic acid is intact before and after encapsulation. Use appropriate handling techniques to avoid degradation by nucleases.
Key Experimental Protocols & Workflows

The following diagram illustrates a systematic approach to developing and validating your 3-(Hexadecyloxy)propylamine-based LNPs.

LNP_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_purify Phase 3: Purification & Concentration cluster_char Phase 4: Characterization cluster_eval Phase 5: Functional Evaluation A 1. Prepare Lipid Stock (Ethanol) C 3. Microfluidic Mixing (Vary FRR, TFR, N/P Ratio) A->C B 2. Prepare NA Stock (Aqueous Buffer, pH 4.0) B->C D 4. Buffer Exchange / Dialysis (To PBS, pH 7.4) C->D E 5. Concentrate (Optional) (e.g., TFF) D->E F 6. Measure Size & PDI (DLS) E->F G 7. Measure Zeta Potential F->G H 8. Determine Encapsulation (RiboGreen Assay) G->H I 9. In Vitro Transfection H->I I->C Iterate & Optimize J 10. Cytotoxicity Assay I->J LNP_Relationships NP_Ratio N/P Ratio Size_PDI Size & PDI NP_Ratio->Size_PDI - Encapsulation Encapsulation Eff. NP_Ratio->Encapsulation + Uptake Cellular Uptake NP_Ratio->Uptake + PEG_Lipid PEG-Lipid % PEG_Lipid->Size_PDI - Stability Stability / Aggregation PEG_Lipid->Stability + PEG_Lipid->Uptake - Helper_Lipid Helper Lipid Choice (e.g., DSPC vs DOPE) Helper_Lipid->Stability modulates Endo_Escape Endosomal Escape Helper_Lipid->Endo_Escape ++ (DOPE) Lipid_Ratio Core Lipid Ratio (Cationic:Chol) Lipid_Ratio->Encapsulation modulates Lipid_Ratio->Stability +

Caption: Key relationships between formulation parameters and LNP critical quality attributes.

Endosomal Escape Mechanism: For 3-(Hexadecyloxy)propylamine, the primary amine group is key. Upon internalization into the acidic environment of the endosome (pH ~5-6), the amine becomes protonated (positively charged). []This charge can interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. [25][26]The choice of helper lipid significantly influences this step; fusogenic lipids like DOPE can enhance this process. [6]

References

  • Optimization of Lipid Nanoformulations for Effective mRNA Delivery. PubMed Central. (2022). [Link]

  • Optimization of lipid nanoparticle formulation. Inside Therapeutics. (2025). [Link]

  • Lipid nanoparticles selected for optimisation. Cationic lipid... ResearchGate. [Link]

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. ScienceDirect. [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. ScienceDirect. [Link]

  • Optimizing LNP Formulations Leveraging Monolithic Columns for Precise Insight and Improvement. YouTube. (2024). [Link]

  • Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery. National Institutes of Health (NIH). (2022). [Link]

  • A Deep Dive into Lipid Nanoparticle Size Distribution. Diversa technologies. (2024). [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers. [Link]

  • Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formulations. LinkedIn. (2025). [Link]

  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. PNAS. [Link]

  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. National Institutes of Health (NIH). (2025). [Link]

  • LNP characterization guidelines: Size, PDI, Morphology. Inside Therapeutics. (2025). [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. National Institutes of Health (NIH). (2025). [Link]

  • Understanding the N/P Ratio in mRNA-LNP Complexes. NanoSphere. (2024). [Link]

  • Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside. (2024). [Link]

  • RNA-LNP Formulation Calculator. Inside Therapeutics. [Link]

  • Microfluidic synthesis of lipid nanoparticles. Inside Therapeutics. (2025). [Link]

  • RNA quantification | Ribogreen Assay Encapsulation (for beginners). YouTube. (2022). [Link]

  • Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. National Institutes of Health (NIH). [Link]

  • An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Waters Corporation. [Link]

  • 3-[2-(Dodecyloxy)ethoxy]propylamine. PubChem. [Link]

  • Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I. MDPI. (2025). [Link]

  • Things to Consider When Choosing a Cationic Lipid for Your Formulation. Avanti Polar Lipids. [Link]

  • Multifunctional Cationic Lipid-Based Nanoparticles Facilitate Endosomal Escape and Reduction-Triggered Cytosolic siRNA Release. ACS Publications. [Link]

  • Lipid Nanoparticle (LNP) generation in microfluidics. Elveflow. (2023). [Link]

  • Why PDI of nanoparticles increases when Size decreases?. ResearchGate. (2015). [Link]

  • Effects of surfactants on properties of polymer-coated magnetic nanoparticles for drug delivery application. ResearchGate. (2025). [Link]

  • Development of a Cationic Polymeric Micellar Structure with Endosomal Escape Capability Enables Enhanced Intramuscular Transfection of mRNA-LNPs. MDPI. [Link]

  • Propylamine – Knowledge and References. Taylor & Francis Online. [Link]

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PubMed Central. [Link]

  • Laurixamine. PubChem. [Link]

  • RNA quantification | Ribogreen Assay Encapsulation (for beginners). Glasp. (2022). [Link]

  • Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles. Anticancer Research. [Link]

  • Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Research Database. [Link]

Sources

stability issues of 3-(Hexadecyloxy)propylamine under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for 3-(Hexadecyloxy)propylamine (HOPA). It prioritizes mechanistic understanding over generic advice, designed for scientists requiring high-fidelity control over their lipid formulations.[1]

CAS: 5908-81-6 | Class: Ether Amine / Cationic Lipid Status: Active Support Topic[1]

Executive Summary: The Stability Profile

3-(Hexadecyloxy)propylamine (HOPA) is a hydrophobically modified primary amine.[1] Unlike ester-based cationic lipids (common in early LNPs), HOPA features an ether linkage .[1]

  • The Advantage: The ether bond renders the molecule virtually immune to hydrolytic cleavage across a broad pH range (pH 2–12).

  • The Vulnerability: The primary amine headgroup is susceptible to oxidative degradation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂).[1] Furthermore, its solubility is strictly pH-dependent due to the protonation state of the amine.

Critical Troubleshooting Modules

Module A: Solubility & Phase Separation (The "Cloudy Buffer" Issue)

User Complaint: "My lipid solution precipitates or becomes cloudy when I adjust the buffer to physiological pH (7.4) or higher."

Technical Root Cause: HOPA behaves as a weak base with a pKa of approximately 10.6 (typical for primary alkyl amines).[1] Its solubility is governed by the Henderson-Hasselbalch equation.[1]

  • pH < 9.0 (Protonated State,

    
    ):  The molecule is cationic and amphiphilic. It forms stable micelles or vesicles in water, provided the temperature is above the Krafft point (~35–40°C for C16 chains).
    
  • pH > 10.0 (Deprotonated State,

    
    ):  The molecule loses its charge. The hydrophobic hexadecyl tail dominates, leading to rapid aggregation and phase separation (oiling out or precipitation).
    

The "Phantom" Precipitate (Anionic Incompatibility): If precipitation occurs at pH 7.4 (where HOPA should be soluble), the cause is likely incompatible counter-ions . Cationic HOPA interacts strongly with multivalent anions (Phosphates, Citrates, Sulfates) to form insoluble salts.[1]

Troubleshooting Workflow

SolubilityTroubleshooting Start Observation: Cloudy Solution / Precipitate CheckPH Step 1: Check pH Start->CheckPH HighPH pH > 9.5 CheckPH->HighPH LowPH pH < 8.0 CheckPH->LowPH ActionHigh Cause: Deprotonation Action: Lower pH or add co-solvent (Ethanol) HighPH->ActionHigh CheckBuffer Step 2: Check Buffer Composition LowPH->CheckBuffer HasAnions Contains Phosphate/Citrate CheckBuffer->HasAnions NoAnions Water/Acetate/Chloride only CheckBuffer->NoAnions ActionAnion Cause: Insoluble Salt Formation Action: Switch to Tris, HEPES, or MES HasAnions->ActionAnion CheckTemp Step 3: Check Temperature NoAnions->CheckTemp Cold Temp < 40°C CheckTemp->Cold ActionTemp Cause: Below Krafft Point Action: Heat to 50°C and sonicate Cold->ActionTemp

Figure 1: Decision tree for diagnosing solubility failures. Note the critical distinction between pH-driven deprotonation and anion-driven salt precipitation.

Module B: Chemical Degradation (Oxidation vs. Hydrolysis)

User Complaint: "I see new peaks in my HPLC trace after 2 weeks of storage. Is the ether bond hydrolyzing?"

Technical Root Cause: It is almost certainly not hydrolysis.[1] Ether bonds require extreme conditions (concentrated HI or HBr) to cleave.[1] The degradation mechanism is Radical-Initiated Oxidation at the


-carbon adjacent to the amine or ether oxygen.

Mechanism:

  • Initiation: Trace metal ions or UV light generate a radical on the carbon

    
     to the nitrogen.
    
  • Propagation: Reaction with dissolved

    
     forms a peroxy radical.[1]
    
  • Product: This decomposes into aldehydes, shorter chain amines, or N-oxides (yellowing).[1]

Data: Stability Comparison

Condition Ester Lipid (e.g., DOTAP analogs) Ether Amine (HOPA)
pH 2.0 (Acid) Rapid Hydrolysis (< 24h) Stable (> 6 months)
pH 12.0 (Base) Slow Hydrolysis Stable (Phase separates, but chemically intact)

| Oxidative Stress (Air) | Moderate Stability | Low Stability (Requires Argon/N2) |[1]

Module C: Storage & Handling (The "White Crust" Phenomenon)

User Complaint: "There is a white solid crust on the cap of my HOPA bottle."

Technical Root Cause: Primary amines are nucleophiles that react reversibly with Carbon Dioxide (


) in the air to form Carbamates  (carbamic acid salts).[1]


This reaction is often mistaken for polymerization or oxidation.[1]

Resolution:

  • Reversal: Carbamates are thermally unstable.[1] Heating the sample to 60°C under vacuum or nitrogen sparging can often reverse the reaction and release the

    
    .
    
  • Prevention: Always overlay stock solutions with Argon or Nitrogen gas before sealing.[1]

Validated Analytical Protocols

Protocol 1: Visual Phase Boundary Test

Use this to determine the working pH range for your specific concentration.

  • Prepare Stock: Dissolve HOPA to 10 mM in Ethanol.

  • Prepare Buffer Series: 20 mM HEPES (pH 7.0 – 8.5) and 20 mM Glycine-NaOH (pH 9.0 – 11.0).[1] Avoid Phosphate buffers.

  • Titration: Aliquot 980 µL of each buffer into glass vials.

  • Injection: While vortexing, inject 20 µL of HOPA stock (Final conc: 200 µM).

  • Incubation: Let stand at 25°C for 1 hour.

  • Readout:

    • Clear/Slight Blue Haze:[1] Stable Micelles/Vesicles.[1]

    • Milky White/Oily Droplets: Unstable (Deprotonated).[1]

Protocol 2: Stability Indicating Assay (HPLC-CAD)

Since HOPA lacks a strong UV chromophore, UV-Vis (214nm) is often too noisy.[1] Charged Aerosol Detection (CAD) or ELSD is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Methanol/Isopropanol (1:1).

    • Note: TFA is required to protonate the amine and prevent peak tailing.

  • Gradient: 50% B to 100% B over 15 minutes.

  • Detector: CAD (Nebulizer temp 35°C).

  • Interpretation:

    • Main Peak: HOPA.[1]

    • Early Eluting Peaks: Oxidative cleavage products (aldehydes/short amines).[1]

    • Late Eluting Peaks: Dimerization products (rare).[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave HOPA buffers? A: Chemically, the molecule will survive the heat (121°C) without hydrolyzing. However, the physical emulsion will likely break, and the amine may oxidize if air is present. Recommendation: Sterile filter (0.22 µm PES membrane) instead of autoclaving.[1]

Q: Why is my HOPA turning yellow? A: Yellowing indicates the formation of Schiff bases or N-oxides due to oxidation. This is irreversible. If the yellowing is significant, the purity has likely dropped below 95%, and the batch should be discarded for sensitive biological experiments (e.g., cell transfection).

Q: I need to use PBS. How do I prevent precipitation? A: If phosphate is mandatory, you must lower the HOPA concentration (below 100 µM) or include a non-ionic surfactant dispersant (e.g., 0.1% Tween-80) to stabilize the colloidal suspension against salt-induced bridging.[1]

References

  • PubChem. (2025).[1][2][3] 3-(Hexadecyloxy)propylamine Compound Summary. National Library of Medicine. [Link][1]

  • Master Organic Chemistry. (2019). Amide and Ether Hydrolysis Mechanisms. (Foundational chemistry regarding ether stability vs. ester hydrolysis). [Link]

  • Ataman Kimya. (2025). Propylamine and Alkylamine Technical Data. (Source for comparative pKa values of primary amines). [Link]

Sources

challenges in scaling up the synthesis of 3-(Hexadecyloxy)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Hexadecyloxy)propylamine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production.

Introduction: Understanding the Molecule and Its Synthesis

3-(Hexadecyloxy)propylamine is a long-chain alkoxypropylamine, a class of molecules valuable as cationic surfactants, emulsifiers, and, critically, as functional excipients in advanced drug delivery systems like lipid nanoparticles (LNPs). Its amphiphilic nature, with a long hydrophobic alkyl chain and a primary amine headgroup, is key to its function.

The most common and scalable synthetic route proceeds in two main stages:

  • Cyanoethylation: The reaction of 1-hexadecanol (cetyl alcohol) with acrylonitrile to form the nitrile intermediate, 3-(hexadecyloxy)propionitrile.

  • Hydrogenation: The reduction of the nitrile group to a primary amine, yielding the final product.

While seemingly straightforward, scaling this process introduces challenges related to reaction control, byproduct formation, and purification. This guide provides a structured approach to overcoming these hurdles.

Overall Synthetic Workflow

Synthetic_Workflow A 1-Hexadecanol + Acrylonitrile B Cyanoethylation (Base Catalyst, e.g., KOH) A->B Step 1 C 3-(Hexadecyloxy)propionitrile (Intermediate) B->C D Catalytic Hydrogenation (e.g., Raney Ni, H₂, NH₃) C->D Step 2 E Crude 3-(Hexadecyloxy)propylamine D->E F Purification (Vacuum Distillation) E->F Step 3 G Pure 3-(Hexadecyloxy)propylamine F->G

Caption: High-level overview of the two-step synthesis of 3-(Hexadecyloxy)propylamine.

Part 1: Troubleshooting Guide - Cyanoethylation

This section addresses issues that may arise during the synthesis of the 3-(hexadecyloxy)propionitrile intermediate.

Q1: My cyanoethylation reaction has a low yield or stalls. What are the common causes?

A1: Low conversion in this step is typically linked to catalyst activity, reagent quality, or reaction conditions.

  • Causality: The reaction is a base-catalyzed Michael addition. The base (e.g., KOH, NaOH) deprotonates the alcohol, forming an alkoxide that acts as the nucleophile. If the catalyst is weak, impure, or used in insufficient quantity, the reaction rate will be slow.

  • Troubleshooting Steps:

    • Catalyst Integrity: Use fresh, anhydrous potassium or sodium hydroxide. Carbonates, formed from exposure to air, are much weaker bases and will hinder the reaction. Ensure the catalyst is fully dissolved or well-dispersated in the 1-hexadecanol before adding acrylonitrile.

    • Reagent Purity:

      • 1-Hexadecanol: Ensure it is dry. Water can consume the catalyst and lead to side reactions.

      • Acrylonitrile: Use inhibitor-free acrylonitrile or pass it through a column of activated alumina to remove the polymerization inhibitor just before use. The inhibitor is designed to prevent free-radical reactions, which are not the primary pathway here, but its presence can sometimes interfere.

    • Temperature Control: The reaction is exothermic. Maintain a temperature between 30-50°C. If the temperature is too low, the reaction will be slow. If it's too high, the risk of acrylonitrile polymerization increases significantly.

    • Addition Rate: Add acrylonitrile slowly and sub-surface to the stirred alcohol-catalyst mixture. This maintains a low instantaneous concentration of the monomer, minimizing polymerization, and helps control the exotherm.

Q2: I'm observing significant amounts of a byproduct I suspect is polymerized acrylonitrile. How can I prevent this?

A2: Polymerization is a common and problematic side reaction. It is an anionic polymerization initiated by the same base catalyst used for the desired reaction.

  • Causality: Strong bases can initiate the polymerization of acrylonitrile. This is more likely to occur if there are localized "hot spots" or high concentrations of the base or monomer.

  • Preventative Measures:

    • Controlled Addition: As mentioned above, slow, controlled addition of acrylonitrile is the most effective way to prevent polymerization.

    • Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction. This prevents localized high concentrations of reagents and dissipates heat effectively. On a larger scale, the reactor's geometry and agitator design are critical.[1]

    • Strict Temperature Control: Do not allow the temperature to exceed 50-60°C. Use a cooling bath or reactor jacket to manage the exotherm.

Part 2: Troubleshooting Guide - Nitrile Hydrogenation

The reduction of the nitrile is the most critical and challenging step, especially during scale-up.

Q1: My hydrogenation is incomplete, leaving unreacted nitrile. What should I investigate?

A1: Incomplete conversion points to issues with the catalyst, hydrogen availability, or reaction conditions.

  • Causality: Catalytic hydrogenation requires the nitrile to adsorb onto the active sites of the catalyst (e.g., Raney Nickel, Cobalt) in the presence of hydrogen.[2] Anything that blocks these sites or limits hydrogen transfer will stop the reaction.

  • Troubleshooting Steps:

    • Catalyst Activity & Loading:

      • Activity: Raney Nickel is the most common catalyst.[3] It must be handled carefully under a solvent (like water or ethanol) as it is pyrophoric when dry. Use fresh, active catalyst. Old or improperly stored catalyst will have significantly lower activity.

      • Loading: For batch processes, a catalyst loading of 5-10% by weight relative to the nitrile is typical. Insufficient loading will lead to slow or incomplete reactions.

    • Hydrogen Pressure: A sufficiently high hydrogen pressure (e.g., 500-1500 psi) is required to ensure an adequate concentration of dissolved hydrogen for the reaction to proceed efficiently. Ensure your reactor is holding the set pressure and that there are no leaks.

    • Temperature: The reaction typically requires elevated temperatures (100-150°C). If the temperature is too low, the reaction rate will be impractically slow.

    • Poisons: The catalyst can be "poisoned" by impurities. Sulfur compounds, for instance, are notorious catalyst poisons. Ensure all reagents and solvents are of high purity.

Q2: My main impurity is the secondary amine, bis(3-(hexadecyloxy)propyl)amine. How is this formed and how can I suppress it?

A2: This is the most common and predictable byproduct in primary amine synthesis via nitrile reduction.[2][4] Its formation is a direct consequence of the reaction mechanism.

  • Causality & Mechanism: The reduction of a nitrile proceeds through an intermediate imine. The desired primary amine product can act as a nucleophile and attack this imine. The resulting adduct is then hydrogenated to the secondary amine. The presence of excess ammonia shifts the equilibrium away from this side reaction.[2]

Byproduct Formation Pathway

Byproduct_Formation Nitrile R-C≡N (Nitrile Intermediate) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine +H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine +H₂ Adduct Adduct Imine->Adduct + R-CH₂-NH₂ (Product) PrimaryAmine->Adduct SecondaryAmine (R-CH₂)₂NH (Secondary Amine Byproduct) Adduct->SecondaryAmine +H₂

Caption: Formation of secondary amine byproduct during nitrile hydrogenation.

  • Preventative Measures:

    • Use Excess Ammonia: This is the most effective industrial solution.[2][4] Conducting the hydrogenation in the presence of a large molar excess of ammonia (liquid or gaseous) suppresses the formation of secondary and tertiary amines. Ammonia competes with the primary amine product for reaction with the intermediate imine.

    • Solvent Choice: Using a solvent like liquid ammonia itself or co-solvents like THF can be effective.

Part 3: Purification and Scale-Up FAQs

Q: What is the best method for purifying the final product on a multi-gram to kilogram scale?

A: For long-chain amines like this, vacuum distillation is the preferred method for purification on a larger scale.[3] Column chromatography is generally not economically viable for bulk quantities due to high solvent consumption and cost.[5]

  • Key Parameters for Vacuum Distillation:

    • High Vacuum: The boiling point of 3-(Hexadecyloxy)propylamine is very high. A good vacuum pump capable of reaching <1 mmHg is essential.

    • Short Path: Use a short-path distillation apparatus to minimize the distance the vapor has to travel, reducing product loss on the condenser surfaces.

    • Fractionation: A Vigreux column can help separate the desired primary amine from lower-boiling impurities and higher-boiling secondary/tertiary amines.

Q: My final product has a persistent pink or yellow color. What causes this and how can it be removed?

A: A pinkish hue is a known issue in long-chain alkyl amines and their derivatives.[6] It is often caused by trace-level impurities or oxidation products that are highly chromophoric.

  • Decolorization Protocol:

    • Dissolve the amine in a suitable solvent (e.g., isopropanol).

    • Add a small amount (0.1-0.5% w/w) of a bleaching agent like 35% hydrogen peroxide or sodium borohydride.[6]

    • Gently heat the mixture to 40-60°C for 30-60 minutes.

    • The color should dissipate. The product can then be recovered by removing the solvent or through recrystallization if applicable. Always perform this on a small scale first to ensure compatibility.

Q: What are the primary safety and thermal hazards to consider when scaling up the hydrogenation step?

A: The hydrogenation is a high-energy, high-pressure reaction with significant safety implications.

  • Thermal Runaway: The reduction of a nitrile is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A cooling failure could lead to a rapid increase in temperature and pressure, resulting in a thermal runaway.[7] Robust reactor cooling systems and emergency quenching plans are mandatory.

  • Hydrogen Flammability: Hydrogen is extremely flammable. The reactor must be properly rated for high-pressure use, and the area must be equipped with appropriate ventilation and intrinsically safe electronics.

  • Catalyst Handling: As noted, Raney Nickel is pyrophoric and must never be allowed to dry out in the air. All catalyst transfers should be done as a slurry under an inert solvent or water.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Hydrogenation Reactor Parr shaker, Glass pressure vesselStainless Steel/Hastelloy AutoclaveMaterial compatibility, heat transfer, agitation efficiency.
Heat Management Oil bath, heating mantleJacketed vessel with thermal fluidSurface area to volume ratio decreases; efficient heat removal is critical.
Reagent Addition All at once or via syringeMetered addition via pumpControl exotherm, maintain safe operating conditions.
Catalyst Filtration Buchner funnel (wet)Enclosed filter press (e.g., Sparkler)Prevent catalyst exposure to air; ensure safe handling of pyrophoric material.
Part 4: Detailed Experimental Protocols

These protocols are illustrative and should be adapted and optimized based on laboratory-specific equipment and safety procedures.

Protocol 1: Synthesis of 3-(Hexadecyloxy)propionitrile
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a water bath for temperature control.

  • Reagents: Charge the flask with 1-hexadecanol (1.0 eq) and potassium hydroxide (0.05 eq). Heat to 40°C with stirring until the KOH is dissolved.

  • Reaction: Add acrylonitrile (1.2 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature between 40-50°C.

  • Monitoring: After the addition is complete, let the reaction stir at 50°C for an additional 2-4 hours. Monitor the disappearance of 1-hexadecanol by TLC or GC.

  • Workup: Cool the reaction to room temperature. Neutralize the catalyst by adding a weak acid (e.g., acetic acid) until the pH is ~7. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile as a waxy solid or oil.

Protocol 2: Catalytic Hydrogenation to 3-(Hexadecyloxy)propylamine

!!! EXTREME CAUTION: This reaction involves high-pressure hydrogen and a pyrophoric catalyst. It must be performed by trained personnel in an appropriate high-pressure reactor (autoclave) behind a blast shield. !!!

  • Catalyst Loading: In the autoclave, add Raney Nickel (5-10% w/w of nitrile) as a slurry in ethanol.

  • Reagent Loading: Add the crude 3-(hexadecyloxy)propionitrile (1.0 eq) dissolved in ethanol. Add liquid ammonia (5-10 eq), which has been condensed into a cooled cylinder.

  • Reaction: Seal the reactor. Purge the headspace several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 1000 psi. Begin stirring and heat the reactor to 120-130°C.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen. The pressure will drop as hydrogen is consumed; repressurize as needed. The reaction is typically complete in 6-12 hours.

  • Cooldown & Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood. Purge the reactor with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. KEEP THE CATALYST WET AT ALL TIMES. Quench the recovered catalyst immediately under water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol and yield the crude 3-(Hexadecyloxy)propylamine.

References
  • US Patent 3,253,040A: "Process for the production of primary 3-hydrocarbyloxypropylamines." This patent describes the catalytic hydrogenation of β-alkoxypropionitriles using catalysts like nickel, providing details on reaction conditions and purification by distillation.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. While not the primary route discussed, this paper is an authoritative source on reductive amination, a key alternative and source of side-reactions.

  • Wikipedia: Reductive Amination. Provides a general overview of the reductive amination process, including reaction mechanisms and common reducing agents.

  • US Patent 2,690,456A: "Process of preparing fatty amines." Discusses the challenges in producing primary fatty amines from nitriles, specifically the formation of secondary amine byproducts.

  • Eller, K., et al. (2000). "Amines, Aliphatic" in Ullmann's Encyclopedia of Industrial Chemistry. An authoritative source on the industrial production of aliphatic amines, including methods to suppress byproduct formation.

  • US Patent 4,347,381A: "Method of treating long chain alkyl amines or products derived therefrom." Describes the issue of pink color formation in long-chain amines and methods for its removal using bleaching agents.

  • IChemE Symposium Series No. 102 (1987): "Chemical reaction hazards associated with the use of sodium borohydride." While focused on NaBH4, this paper highlights the principles of thermal runaway hazards in exothermic reduction reactions. (Note: Direct link to the specific paper may vary, this is a related resource).

  • Andrews, B. I., et al. (2021). "Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing." The Journal of Organic Chemistry. Although focused on oligonucleotides, this paper discusses general principles of scale-up challenges, including nonlinear flow and purity issues in large batch processes.

  • Biotage (2023). "Is there an easy way to purify organic amines?" This technical blog post discusses the challenges of purifying amines using silica gel chromatography and suggests alternative strategies.

  • Wikipedia: Fatty Amine. Provides background on the industrial "Nitrile Process" for producing fatty amines from fatty acids via a nitrile intermediate.

Sources

Technical Support Center: Characterization of 3-(Hexadecyloxy)propylamine Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 3-(Hexadecyloxy)propylamine and related cationic lipids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analysis of these critical components of drug delivery systems. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental characterization of 3-(Hexadecyloxy)propylamine lipids. Each entry details the potential causes of the problem and provides step-by-step solutions.

Purity Assessment Challenges
Question: My HPLC-CAD analysis of 3-(Hexadecyloxy)propylamine shows multiple unexpected peaks. How can I determine if these are impurities or artifacts?

Answer:

Unexpected peaks in an HPLC-CAD chromatogram of 3-(Hexadecyloxy)propylamine can be perplexing. The source could be impurities from synthesis, degradation products, or artifacts from the analytical method itself. A systematic approach is crucial to pinpoint the cause.

Potential Causes and Solutions:

  • Degradation: Cationic lipids can degrade via oxidation or hydrolysis, especially if handled or stored improperly.[1][2] Degradation can be accelerated by exposure to air, moisture, or incompatible solvents.[2]

    • Solution: Ensure proper storage at ≤ -16°C in a glass container with a Teflon closure, under an inert atmosphere (argon or nitrogen).[3] Allow the lipid to warm to room temperature before opening to prevent condensation.[2][3] It is advisable to dissolve the lipid in a suitable organic solvent for storage, but avoid plastics which can leach impurities.[3]

  • Synthetic Impurities: The synthesis of 3-(Hexadecyloxy)propylamine can result in byproducts or unreacted starting materials.[1]

    • Solution: Obtain a Certificate of Analysis (CoA) from the supplier to understand the expected purity and potential impurities. If synthesizing in-house, consider purification steps like column chromatography or recrystallization.

  • HPLC Method Artifacts: The issue might stem from the analytical method itself.

    • Solution:

      • Run a blank gradient: Inject the mobile phase without the sample to check for "ghost peaks" originating from the solvent or system.

      • Optimize the gradient: A shallow gradient can improve the resolution of closely eluting peaks.[4]

      • Check for column bleed: An old or poorly conditioned column can shed stationary phase, leading to baseline noise and spurious peaks.

Experimental Protocol: Troubleshooting HPLC Purity Analysis

  • System Suitability Check:

    • Prepare a fresh standard of 3-(Hexadecyloxy)propylamine of known purity.

    • Run the standard to verify retention time, peak shape, and detector response.

    • Inject a blank (mobile phase) to assess for system contamination.

  • Sample Re-evaluation:

    • Use a freshly opened vial of the lipid.

    • Prepare the sample in a high-purity, recommended solvent immediately before analysis.

  • Method Validation:

    • If the issue persists, consider trying a different column chemistry (e.g., a C8 instead of a C18) or a different mobile phase composition. For cationic lipids, reversed-phase chromatography is common, and organic solvents like methanol or isopropanol mixtures with acetonitrile can provide better elution profiles.[5]

Inconsistent Mass Spectrometry (MS) Results
Question: I am observing variable molecular ion masses and unexpected fragments for my 3-(Hexadecyloxy)propylamine lipid in my LC-MS analysis. What could be the cause?

Answer:

Inconsistent MS data for cationic lipids like 3-(Hexadecyloxy)propylamine can be a significant hurdle. The issue often lies in the ionization process, the presence of adducts, or in-source fragmentation.

Potential Causes and Solutions:

  • Adduct Formation: The primary amine group is readily protonated ([M+H]⁺). However, it can also form adducts with cations present in the mobile phase or from glassware, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). This can lead to multiple peaks for the same compound.

    • Solution: Use high-purity solvents and additives (e.g., formic acid or ammonium acetate) to promote consistent protonation. Minimize the use of glassware that could be a source of sodium or potassium ions.

  • In-Source Fragmentation: The energy in the MS source can sometimes be high enough to cause the lipid to fragment before it reaches the mass analyzer.

    • Solution: Optimize the MS source parameters, such as the capillary voltage and source temperature, to achieve "softer" ionization.

  • Software and Data Processing Issues: Different lipidomics software platforms can yield inconsistent identifications from the same spectral data.[6][7]

    • Solution: Manually curate spectra and cross-validate identifications. Do not rely solely on automated software outputs.[6]

Workflow for Troubleshooting MS Analysis

A Inconsistent MS Data B Check for Adducts ([M+Na]+, [M+K]+) A->B D Observe Unexpected Fragments A->D F Inconsistent Identifications A->F C Optimize Mobile Phase (High-purity solvents, consistent additives) B->C H Consistent MS Data C->H E Optimize MS Source Parameters (Reduce source energy) D->E E->H G Manual Spectral Curation and Cross-Validation F->G G->H A Prepare Mobile Phases and Sample B Equilibrate HPLC System A->B C Inject Blank (Mobile Phase) B->C D Inject Sample C->D E Acquire Data D->E F Integrate Peaks and Calculate Area % Purity E->F

Sources

Introduction: The Critical Role of Storage in Preserving 3-(Hexadecyloxy)propylamine Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to maintaining the long-term stability of 3-(Hexadecyloxy)propylamine through optimized storage conditions. Authored for researchers, scientists, and professionals in drug development, this document provides in-depth technical guidance, troubleshooting, and frequently asked questions to ensure experimental success and material integrity.

3-(Hexadecyloxy)propylamine is an amphiphilic molecule featuring a long hydrophobic hexadecyl chain and a hydrophilic primary amine head. This structure makes it a valuable component in various applications, including the formation of lipid nanoparticles for drug delivery. However, the very features that make it functional—the primary amine and the ether linkage—also render it susceptible to environmental factors. Improper storage can lead to degradation, compromising its purity, performance, and the reproducibility of your experiments.

This guide serves as a technical support resource, grounded in chemical principles and best practices for handling sensitive reagents. As Senior Application Scientists, we not only provide protocols but also explain the underlying causality, empowering you to make informed decisions to protect your valuable materials.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day storage and handling of 3-(Hexadecyloxy)propylamine.

Q1: What is the optimal storage temperature for long-term stability?

For long-term storage (months to years), 3-(Hexadecyloxy)propylamine should be stored at -20°C or colder (-80°C is also acceptable) .[1] The rationale is that low temperatures significantly slow down the kinetics of potential degradation reactions, such as oxidation and reaction with atmospheric components. For short-term storage of frequently used aliquots (days to weeks), 2-8°C is acceptable, but this should be minimized.[1]

Q2: Is an inert atmosphere necessary for storage?

Yes, absolutely. The primary amine group is susceptible to oxidation and can also react with atmospheric carbon dioxide to form carbamate salts. To prevent these degradation pathways, the material should be stored under an inert atmosphere, such as argon or nitrogen.[2] This is one of the most critical factors for preserving its long-term purity.

Q3: What type of container is recommended?

Use amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.

  • Glass: It is non-reactive and impermeable. Some sources advise against metal containers for similar amines.[3]

  • Amber Color: Protects the compound from light, which can catalyze oxidative degradation.[4]

  • PTFE-lined Cap: Provides a highly inert sealing surface and prevents moisture ingress. The container must be kept tightly closed to prevent exposure to air and humidity.[5][6]

Q4: Should I aliquot the material upon receipt?

Yes. Aliquoting into single-use quantities is a strongly recommended best practice.[7] This strategy minimizes the risks associated with repeated handling of the main stock:

  • Prevents Contamination: Reduces the chance of introducing moisture, oxygen, or microbial contaminants.

  • Avoids Freeze-Thaw Cycles: Repeated temperature cycling can introduce moisture and potentially affect the material's physical state or solubility.

  • Preserves the Primary Stock: If an aliquot is accidentally contaminated, the main stock remains pristine.

Q5: The material is a waxy solid at room temperature. How should I handle it?

Depending on its purity, 3-(Hexadecyloxy)propylamine can be a viscous liquid or a waxy solid at room temperature.[8] If it is solid, gently warm the vial in a water bath to a temperature just above its melting point (the melting point of the similar 3-(dodecyloxy)propylamine is 13°C) before aliquoting to ensure homogeneity.[6] Do not use high heat. After aliquoting, immediately flush the vials with inert gas and store at -20°C.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues that may arise from suboptimal storage or handling.

Visual Troubleshooting Flowchart

The following diagram outlines a decision-making process when encountering problems with your 3-(Hexadecyloxy)propylamine.

TroubleshootingWorkflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_analysis Analysis & Cause cluster_solution Corrective Actions Start Observe Issue: - Inconsistent Experimental Results - Visual Change in Material - Failed QC Analysis CheckStorage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Container Type? Start->CheckStorage First, check storage history CheckHandling Review Handling Protocol: - Aliquoted? - Exposure to Air/Moisture? - Freeze-Thaw Cycles? Start->CheckHandling Also, review handling VisualInspect Perform Visual Inspection: - Color Change (Yellowing)? - Phase Separation? - Particulates? CheckStorage->VisualInspect CauseOxidation Potential Cause: Oxidation / CO2 Reaction (Color Change, Impurities) CheckStorage->CauseOxidation CheckHandling->VisualInspect CauseContamination Potential Cause: Moisture / Contamination (Inconsistent Results, Haze) CheckHandling->CauseContamination VisualInspect->CauseOxidation If color changed VisualInspect->CauseContamination If hazy/cloudy ActionQC Solution: Perform Analytical QC (LC-MS, NMR) on a fresh aliquot to confirm purity. CauseOxidation->ActionQC Verify degradation CauseContamination->ActionQC Verify purity ActionDiscard Solution: If purity is compromised, discard the suspect stock. Use a new, validated lot. ActionQC->ActionDiscard If QC fails ActionRevise Solution: Revise storage and handling protocols based on findings. Implement inert gas and aliquoting. ActionQC->ActionRevise If QC passes, but... ...handling was poor ActionDiscard->ActionRevise Implement for new stock

Caption: Troubleshooting workflow for storage-related issues.

Common Problems & Solutions

Problem 1: My compound has developed a yellow tint over time.

  • Causality: A yellowish color can indicate oxidation of the amine or other impurities.[5] Amines, in general, are prone to air oxidation, which can produce colored byproducts. This process is often accelerated by light and elevated temperatures.

  • Solution:

    • Confirm Purity: Analyze an aliquot using a suitable method (e.g., LC-MS) to check for degradation products.

    • Prevent Future Issues: Ensure all future stocks are rigorously stored under an inert atmosphere (argon or nitrogen) and protected from light in amber vials.

Problem 2: I am seeing batch-to-batch inconsistency in my experiments.

  • Causality: This is a classic sign of reagent degradation. If the main stock bottle is opened frequently without proper precautions, it can lead to a gradual decline in purity. The first aliquot used may perform perfectly, while later ones fail due to accumulated exposure to air and moisture.[9]

  • Solution:

    • Isolate the Variable: Use a brand new, unopened vial of 3-(Hexadecyloxy)propylamine for your next experiment. If the experiment succeeds, it strongly implicates the degradation of your previous stock.

    • Implement Strict Aliquoting: Upon receiving a new batch, immediately aliquot it into single-use volumes under an inert atmosphere. This ensures that every experiment starts with material of identical quality.

Problem 3: The material appears cloudy or shows phase separation after thawing.

  • Causality: This may indicate water absorption. Amines can be hygroscopic, and absorbed water can lead to a hazy appearance, especially at low temperatures.

  • Solution:

    • Proper Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Drying: If the application is sensitive to water, consider dissolving the aliquot in an appropriate anhydrous solvent and drying over a suitable agent (e.g., molecular sieves), though this should be done with caution as it introduces another handling step. The best solution is to prevent water ingress in the first place.

Data Summary & Protocols

Optimized Storage Conditions Table
ParameterRecommendationRationale
Temperature -20°C or colderMinimizes chemical degradation kinetics.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with CO₂.[2]
Container Amber glass vial, PTFE-lined capInert, light-blocking, and provides an excellent seal.[3][5]
Light Exposure Store in the darkPrevents light-catalyzed degradation.[4]
Handling Aliquot into single-use volumesAvoids contamination and freeze-thaw cycles.[7]
Potential Degradation Pathways

The primary amine and ether moieties are the most likely sites of degradation. Understanding these pathways reinforces the need for protective storage.

DegradationPathways cluster_main 3-(Hexadecyloxy)propylamine cluster_products Potential Degradation Products cluster_causes Causes Main C₁₆H₃₃-O-(CH₂)₃-NH₂ Oxidation Oxidation Products (e.g., N-oxides, aldehydes) Main->Oxidation Carbamate Carbamate Salt (C₁₆H₃₃-O-(CH₂)₃-NH-COO⁻ H₃N⁺-...) Main->Carbamate O2_Light Atmospheric O₂ + Light/Heat O2_Light->Oxidation CO2_Moisture Atmospheric CO₂ + Moisture CO2_Moisture->Carbamate

Caption: Potential chemical degradation pathways.

Experimental Protocol: Aliquoting Under Inert Atmosphere

This protocol ensures the safe transfer of the material into single-use vials while minimizing environmental exposure.

Materials:

  • Stock vial of 3-(Hexadecyloxy)propylamine

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Pipettor and sterile, chemically-resistant pipette tips

  • Source of dry argon or nitrogen gas with a sterile needle/tubing

  • Gentle heating source (water bath), if needed

  • Vial rack and labeling materials

Procedure:

  • Prepare Workspace: Work in a clean, dry area, preferably a fume hood or glove box.

  • Equilibrate to Room Temp: Allow the sealed stock vial to warm completely to room temperature before opening. This is critical to prevent water condensation.

  • Melt if Necessary: If the material is a solid, place the vial in a water bath set to ~30-35°C until it just melts into a homogenous liquid. Swirl gently.

  • Inert Gas Purge: Gently open the stock vial. Immediately insert a needle connected to the inert gas source, keeping the needle tip just above the liquid surface. Insert a second, wider-gauge "vent" needle to allow air to escape. Flush for 30-60 seconds.

  • Dispense Aliquots: Working quickly, use a pipette to dispense the desired volume into each of the pre-labeled single-use vials.

  • Purge Aliquots: One by one, purge the headspace of each new aliquot vial with inert gas for 10-15 seconds before immediately and tightly sealing the cap.

  • Store Properly: Place the newly created aliquots and the resealed stock vial into a labeled box and transfer to a -20°C freezer for long-term storage.

By adhering to these scientifically-grounded storage and handling protocols, you can ensure the long-term stability and integrity of your 3-(Hexadecyloxy)propylamine, leading to more reliable and reproducible research outcomes.

References

  • Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99% - Cole-Parmer. (n.d.). Retrieved February 4, 2026, from [Link]

  • Material Safety Data Sheet - Propylamine - Cole-Parmer. (n.d.). Retrieved February 4, 2026, from [Link]

  • 3-(Hexyloxy)propylamine | C9H21NO - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • 3-(Hexadecyloxy)propan-1-ol | C19H40O2 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1-Propanamine, 3-(isodecyloxy)- | C13H29NO - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Short- and Long-term storage of purified oligonucleotides - Bio-Synthesis. (2022, August 24). Retrieved February 4, 2026, from [Link]

  • Al-Zoubi, M. R., & Al-Momani, I. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. Journal of Physical Chemistry A, 123(8), 1539-1550.
  • Improving Universal Support II for Oligonucleotide Synthesis - Glen Research. (n.d.). Retrieved February 4, 2026, from [Link]

  • Henderson, T. (2024, August 30). How to Store DNA Oligos: Best Practices for Longevity and Stability. Contract Laboratory. Retrieved February 4, 2026, from [Link]

  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides - Glen Research. (n.d.). Retrieved February 4, 2026, from [Link]

  • Badea, S. L., et al. (2025). Degradation study of δ-hexachlorocyclohexane by iron sulfide nanoparticles: Elucidation of reaction pathway using compound specific isotope analysis and pH variation. Environmental Pollution, 356, 125278.
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • 3-(Decyloxy)propan-1-amine | C13H29NO - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Ionizable Cationic Lipids: Profiling 3-(Hexadecyloxy)propylamine Against Industry-Leading Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics, the success of lipid nanoparticle (LNP) delivery systems is fundamentally tied to the performance of their constituent ionizable cationic lipids. These specialized molecules are critical for encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and mediating the all-important endosomal escape to deliver the payload into the cytoplasm. While lipids like DLin-MC3-DMA, ALC-0315, and SM-102 have become household names in the field, particularly due to their use in FDA-approved siRNA and mRNA-based medicines, a vast chemical space of alternative lipids remains to be fully explored.

This guide provides a detailed comparison of 3-(Hexadecyloxy)propylamine, a single-chain, ether-linked ionizable lipid, with the aforementioned industry-standard multi-tailed lipids. As a Senior Application Scientist, my goal is to offer a nuanced perspective grounded in established principles of lipid nanoparticle science. While direct, head-to-head comparative experimental data for 3-(Hexadecyloxy)propylamine is not extensively available in the public domain, we can infer its potential performance characteristics based on a thorough analysis of its structure and the well-documented structure-activity relationships of ionizable lipids.

The Central Role of Ionizable Cationic Lipids in LNP-mediated Delivery

Ionizable cationic lipids are amphiphilic molecules characterized by a hydrophilic headgroup containing a tertiary or secondary amine and a hydrophobic tail region. Their defining feature is a pKa value typically in the range of 6-7. This allows them to be positively charged in the acidic environment of LNP formulation (pH ~4), enabling the complexation of negatively charged nucleic acids. Upon entering the bloodstream (pH ~7.4), they become largely neutral, reducing toxicity and non-specific interactions with serum components. Once endocytosed by target cells, the acidic environment of the endosome protonates the lipid's headgroup, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step for therapeutic efficacy.

Profiling the Contenders: Structure and Physicochemical Properties

A deep understanding of the chemical structure of these lipids is paramount to predicting their performance. Here, we dissect the molecular architecture of 3-(Hexadecyloxy)propylamine and its renowned counterparts.

3-(Hexadecyloxy)propylamine: A Single-Tailed Ether-Linked Lipid
  • Structure: 3-(Hexadecyloxy)propylamine is characterized by a single C16 alkyl chain linked via an ether bond to a propylamine headgroup. This simple, linear structure is in contrast to the more complex, multi-tailed architectures of the other lipids discussed.

The Comparator Lipids: Multi-Tailed and Ester-Linked
Ionizable Cationic LipidKey Structural FeaturesReported pKa
DLin-MC3-DMA Two linoleyl (C18) tails with two double bonds each; ester linkages; dimethylamine headgroup.~6.4
ALC-0315 Two hexyldecanoate (branched C16) tails; ester linkages; a tertiary amine with a (4-hydroxybutyl)azanediyl headgroup.[1]~6.09 - 6.38[2][3]
SM-102 A heptadecan-9-yl tail and an 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate tail; ester linkages; tertiary amine headgroup.~6.68 - 6.7[3][4]

Head-to-Head Comparison: Performance Metrics and Inferred Characteristics

This section compares the lipids across key performance indicators. For 3-(Hexadecyloxy)propylamine, the performance is inferred based on its structure and established structure-activity relationships.

Encapsulation Efficiency

The ability to efficiently encapsulate nucleic acids is a primary requirement for any ionizable lipid.

  • DLin-MC3-DMA, ALC-0315, and SM-102: These lipids have been extensively optimized and are known to achieve high encapsulation efficiencies, often exceeding 90%.[5] Their multi-tailed and branched structures are thought to create disordered lipid packing, which facilitates the accommodation of large nucleic acid molecules.

  • 3-(Hexadecyloxy)propylamine (Inferred): The single, saturated C16 tail of 3-(Hexadecyloxy)propylamine may lead to more ordered lipid packing within the LNP core. This could potentially result in lower encapsulation efficiencies for large nucleic acids like mRNA compared to the multi-tailed lipids. However, for smaller payloads like siRNA, it might still achieve acceptable encapsulation.

Particle Size and Zeta Potential

The size and surface charge of LNPs are critical for their in vivo biodistribution and cellular uptake.

  • DLin-MC3-DMA, ALC-0315, and SM-102: Formulations with these lipids typically produce LNPs in the desirable size range of 80-120 nm with a neutral or slightly negative zeta potential at physiological pH.

  • 3-(Hexadecyloxy)propylamine (Inferred): It is plausible that LNPs could be formulated within a similar size range. However, the potentially higher pKa of the propylamine headgroup might result in a more positive zeta potential at physiological pH, which could lead to faster clearance from circulation and increased non-specific interactions.

In Vitro and In Vivo Transfection Efficiency

The ultimate measure of an ionizable lipid's success is its ability to deliver its cargo and effect a biological response.

  • DLin-MC3-DMA, ALC-0315, and SM-102: These lipids have demonstrated high transfection efficiencies both in vitro and in vivo, leading to their clinical success. Their optimized pKa values are crucial for efficient endosomal escape.

  • 3-(Hexadecyloxy)propylamine (Inferred): The transfection efficiency of 3-(Hexadecyloxy)propylamine is the most significant unknown. Its potentially high pKa could be a double-edged sword. While a more positively charged lipid at endosomal pH might interact strongly with the endosomal membrane, if it is already significantly charged at physiological pH, it could lead to aggregation and rapid clearance before reaching the target cells. The single-tail structure might also result in less potent membrane disruption compared to the "cone-shaped" molecular geometry often attributed to multi-tailed lipids, which is believed to promote the formation of non-bilayer lipid phases that facilitate endosomal escape.

Toxicity and Safety Profile

The safety of the delivery vehicle is as important as its efficacy.

  • DLin-MC3-DMA, ALC-0315, and SM-102: While generally considered safe at therapeutic doses, all ionizable lipids have the potential for dose-dependent toxicity. The biodegradability of the ester linkages in these lipids is a key feature that contributes to their relatively good safety profile.

  • 3-(Hexadecyloxy)propylamine: The ether linkage in 3-(Hexadecyloxy)propylamine is more stable to hydrolysis than the ester linkages found in the comparator lipids. This could lead to a longer in vivo half-life and potentially increased risk of lipid accumulation and associated long-term toxicity. General GHS classifications for similar compounds suggest potential for acute toxicity and skin corrosion. A thorough toxicological assessment would be required to determine its suitability for in vivo use.

Experimental Methodologies for Comparative Evaluation

To empirically validate the inferred characteristics of 3-(Hexadecyloxy)propylamine, a series of standardized experiments would be necessary.

LNP Formulation

A common method for LNP formulation is microfluidic mixing.

  • Lipid Stock Preparation: Dissolve the ionizable lipid (3-(Hexadecyloxy)propylamine or a comparator), DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Preparation: Dilute the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the nucleic acid-aqueous solution through a microfluidic mixing device. The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the LNPs with the nucleic acid encapsulated.

  • Purification and Concentration: Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid. Concentrate the LNPs as needed using techniques like tangential flow filtration.

LNP_Formulation cluster_0 Ethanol Phase cluster_1 Aqueous Phase (pH 4.0) Lipids Ionizable Lipid (e.g., 3-(Hexadecyloxy)propylamine) + DSPC + Cholesterol + PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer NA Nucleic Acid (e.g., mRNA) NA->Mixer Purify Dialysis & Concentration (pH 7.4) Mixer->Purify LNP Final LNP Formulation Purify->LNP Endosomal_Escape cluster_cell Target Cell Cytoplasm Cytoplasm (pH ~7.2) Endosome Endosome (pH ~5.0-6.5) LNP_inside LNP (Endosome) Positively Charged LNP_outside LNP (pH ~7.4) Neutral Charge LNP_outside->Endosome Endocytosis NA_released Nucleic Acid Released LNP_inside->NA_released Membrane Destabilization & Endosomal Escape NA_released->Cytoplasm Translation

Fig. 2: Mechanism of Endosomal Escape

Conclusion and Future Directions

While 3-(Hexadecyloxy)propylamine presents a structurally simple alternative to the complex, multi-tailed ionizable lipids that currently dominate the field, its potential for effective and safe nucleic acid delivery remains largely unproven. Based on structure-activity relationships, several challenges can be anticipated, including potentially suboptimal pKa, lower encapsulation efficiency for large payloads, and potential long-term toxicity due to its non-biodegradable ether linkage.

However, the field of drug delivery is one of empirical discovery. It is conceivable that for specific applications, such as the delivery of smaller nucleic acids or for topical or localized delivery where systemic toxicity is less of a concern, 3-(Hexadecyloxy)propylamine or similar single-chain lipids could offer advantages in terms of ease of synthesis and formulation.

To truly understand the potential of 3-(Hexadecyloxy)propylamine, rigorous experimental evaluation is required. The protocols outlined in this guide provide a roadmap for such a comparative study. By systematically characterizing its physicochemical properties and evaluating its performance in vitro and in vivo alongside established benchmarks, the scientific community can make an informed decision about its utility in the ever-expanding toolbox of non-viral gene delivery vectors.

References

  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Retrieved from [Link]

  • Wikipedia. (n.d.). ALC-0315. Retrieved from [Link]

  • JoVE. (2022). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Ionizable Lipids in LNPs: A Selection Guide. Retrieved from [Link]

  • ACS Publications. (2025). Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring the pKa of ALC-0315 ionisable lipid LNPs. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring the pKa of ALC-0315 ionisable lipid LNPs. Retrieved from [Link]

  • Mitchell Lab. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Retrieved from [Link]

  • DC Chemicals. (n.d.). Cationic/Ionizable Lipids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects. Retrieved from [Link]

Sources

Navigating the Labyrinth of mRNA Delivery: A Comparative Guide to Ionizable Lipids

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Efficacy of DLin-MC3-DMA and a Structural Look at 3-(Hexadecyloxy)propylamine

For researchers, scientists, and drug development professionals venturing into the realm of mRNA therapeutics, the choice of a delivery vehicle is paramount. Lipid nanoparticles (LNPs) have emerged as the vanguard for clinical mRNA applications, and at the heart of their success lies the ionizable cationic lipid. This guide offers an in-depth examination of DLin-MC3-DMA , a trailblazing lipid that has set the benchmark for efficacy, and provides a comparative perspective on 3-(Hexadecyloxy)propylamine , a structurally distinct amphiphile, within the context of mRNA delivery.

The Pivotal Role of Ionizable Lipids in mRNA Delivery

The efficacy of an LNP-based mRNA therapeutic is intrinsically linked to the properties of its ionizable lipid. These specialized molecules are critical for both the encapsulation of negatively charged mRNA during formulation and its subsequent release into the cytoplasm of target cells. Their defining characteristic is a pH-responsive amine head group, which remains largely neutral at physiological pH, minimizing toxicity and unwanted interactions in the bloodstream.[1][2] Upon endocytosis into the acidic environment of the endosome, this head group becomes protonated, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm where it can be translated into the therapeutic protein.[1][2][3]

DLin-MC3-DMA: The Gold Standard in Clinical Translation

DLin-MC3-DMA is one of the most extensively studied and utilized ionizable cationic lipids for nucleic acid delivery in vivo.[4] Its development was a significant milestone, leading to the first FDA-approved siRNA therapeutic, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis. This success has firmly established DLin-MC3-DMA as a critical benchmark for the development of subsequent mRNA vaccines and therapeutics.[1]

Physicochemical Properties

DLin-MC3-DMA, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, possesses a unique molecular architecture that underpins its high potency.[1] Key features include:

  • Ionizable Head Group: A dimethylamino head group with an apparent pKa of 6.44 allows for efficient mRNA encapsulation at acidic pH and promotes endosomal escape.[5]

  • Biodegradable Linker: An ester linkage between the head group and the lipid tails allows for gradual degradation in vivo, reducing the potential for long-term toxicity.

  • Unsaturated Lipid Tails: Two linoleyl chains provide a fluid and flexible structure that is thought to contribute to the fusogenic properties of the LNP, aiding in membrane disruption.

Mechanism of Action: A Symphony of pH-Sensitivity and Structural Dynamics

The journey of a DLin-MC3-DMA-containing LNP from injection to protein expression is a multi-step process orchestrated by its pH-sensitive nature.

G cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_uptake Cellular Uptake & Endosomal Escape mRNA mRNA (negatively charged) Formulation Microfluidic Mixing mRNA->Formulation Lipids Lipid Mixture in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, PEG-lipid) Lipids->Formulation LNP_acidic LNP with encapsulated mRNA Formulation->LNP_acidic LNP_neutral LNP with neutral surface charge LNP_acidic->LNP_neutral pH neutralization Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (Acidification) Endocytosis->Endosome MC3_reprotonated DLin-MC3-DMA becomes protonated Endosome->MC3_reprotonated Membrane_disruption Endosomal Membrane Disruption MC3_reprotonated->Membrane_disruption mRNA_release mRNA Release into Cytoplasm Membrane_disruption->mRNA_release Translation Protein Translation mRNA_release->Translation

Caption: LNP Formulation and Cellular Delivery Workflow.

This process involves the "proton sponge effect" and membrane destabilization.[6] As the endosome acidifies, the protonation of DLin-MC3-DMA leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal vesicle.[6] Concurrently, the positively charged DLin-MC3-DMA interacts with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer structures that disrupt membrane integrity and facilitate mRNA release.[7]

Performance Data: Efficacy and Safety Profile

The performance of DLin-MC3-DMA-based LNPs has been extensively documented, particularly for siRNA delivery to the liver. While direct head-to-head public data with other lipids for mRNA delivery is sometimes proprietary, its foundational role in the field speaks to its efficacy.

Performance MetricDLin-MC3-DMA LNP Characteristics
In Vivo Efficacy Potent, dose-dependent silencing of target genes in hepatocytes. Effective induction of humoral immune responses for mRNA vaccines.[8]
Biodistribution Primarily accumulates in the liver after intravenous administration. Accumulation in muscle and draining lymph nodes following intramuscular injection.[2][5]
Toxicity Profile Generally well-tolerated at therapeutic doses. High doses can lead to liver toxicity, indicated by elevated ALT and AST levels.[5]
Encapsulation Efficiency High mRNA loading rates, typically >90%.[3]

3-(Hexadecyloxy)propylamine: A Theoretical Contender?

In contrast to the well-established DLin-MC3-DMA, there is a notable absence of published experimental data on the use of 3-(Hexadecyloxy)propylamine in LNP formulations for mRNA delivery. However, an analysis of its chemical structure can provide a theoretical framework for its potential suitability.

Chemical Structure and Inferred Properties

3-(Hexadecyloxy)propylamine is an amphiphilic molecule with a simple structure:

  • Hydrophobic Tail: A single C16 saturated alkyl chain (hexadecyloxy group).

  • Hydrophilic Head Group: A primary amine (propylamine group).

This structure imparts surfactant-like properties, suggesting it could play a role in self-assembly processes like LNP formation.[9][10] The primary amine head group is basic and would be protonated at acidic pH, a prerequisite for an ionizable lipid.

A Structural Comparison and Functional Hypothesis

When compared to DLin-MC3-DMA, several key structural differences emerge that would likely have significant functional consequences for mRNA delivery.

G cluster_implications Functional Implications DLin_MC3_DMA DLin-MC3-DMA • Tertiary amine head group • Two unsaturated lipid tails • Ester linker Potency Delivery Potency DLin_MC3_DMA->Potency Higher (likely) Toxicity Toxicity Profile DLin_MC3_DMA->Toxicity Mitigated by biodegradable linker Fusogenicity Membrane Fusion DLin_MC3_DMA->Fusogenicity Enhanced Propylamine 3-(Hexadecyloxy)propylamine • Primary amine head group • Single saturated lipid tail • Ether linker Propylamine->Potency Lower (hypothesized) Propylamine->Toxicity Potentially higher due to stable ether linker Propylamine->Fusogenicity Reduced (hypothesized)

Sources

Safety Operating Guide

3-(Hexadecyloxy)propylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hexadecyloxy)propylamine is a long-chain ether amine used frequently in lipid nanoparticle (LNP) synthesis and surface modification. While valuable for drug delivery, its amphiphilic nature presents specific disposal challenges. It is highly corrosive (Skin Corr.[1][2] 1A) and extremely toxic to aquatic life (Aquatic Chronic 1) .[2][3]

Critical Directive: Under no circumstances should this compound or its residues be discharged into sanitary sewers.[4] All waste must be collected, segregated as Corrosive/Toxic , and disposed of via high-temperature incineration through a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound behaves as a surfactant; it adheres stubbornly to glass and plastic, requiring specific decontamination protocols.

PropertySpecification
Chemical Name 3-(Hexadecyloxy)propylamine
CAS Number 5906-64-9
Molecular Formula C₁₉H₄₁NO
Physical State Waxy solid or semi-solid (Melting point ~30–40°C)
Solubility Soluble in ethanol, chloroform, DCM; Insoluble in water
RCRA Classification D002 (Corrosive)
DOT Shipping UN 3259, AMINES, SOLID, CORROSIVE, N.O.S., 8, PG I
GHS Hazard Summary[2][6]
  • H314: Causes severe skin burns and eye damage (Category 1A).[2][3]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][2][3][5]

  • H302: Harmful if swallowed.[1][2][3]

Pre-Disposal Assessment & Segregation

Before disposal, categorize the waste stream to prevent incompatibility incidents.

Waste Stream Categories
  • Pure Substance: Expired or surplus stock (Solid/Waxy).

  • Reaction Mixtures: Solutions containing the amine (often in ethanol or DCM).

  • Contaminated Debris: Gloves, weigh boats, pipette tips, and paper towels.

  • Rinsate: Solvents used to clean glassware.[6]

Incompatibility Alert:

  • Do NOT mix with: Strong acids (exothermic neutralization), Acid chlorides, Acid anhydrides, Strong oxidizing agents.

  • Segregation: Store in a dedicated Corrosive (Base) waste container. Do not commingle with acidic waste streams to avoid heat generation and spattering.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired stock, spill cleanup materials, contaminated PPE.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer solid material using a chemically resistant spatula. Do not melt the substance to transfer it unless absolutely necessary, as hot corrosive liquids increase risk.

  • Labeling: Immediately label the container with the standard hazardous waste tag.

    • Constituents: 3-(Hexadecyloxy)propylamine.

    • Hazards: Corrosive, Toxic.[1][2][3][7][5][8]

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with an ethanol-dampened wipe to remove invisible residues.

Protocol B: Liquid Waste & Reaction Mixtures

Applicable for: Experimental waste, mother liquors.

  • pH Check: Although likely basic, verify the pH. If the solution is highly reactive, slow addition to the waste container is required.

  • Solvent Compatibility: Ensure the primary solvent (e.g., Ethanol, DCM) is compatible with the "Basic Organic Waste" stream.

  • Bulking: Pour into the designated carboy.

    • Note: If the waste contains halogenated solvents (DCM/Chloroform), it must go into the Halogenated Waste stream, regardless of the amine content.

  • Precipitation Watch: This amine may precipitate as a waxy solid when mixed with other solvents or upon cooling. Ensure the waste container has a large opening to prevent clogging.

Protocol C: Container & Glassware Decontamination

Mechanism: Water alone will not clean this chemical due to its long hydrophobic tail. It will form a smeary, sticky residue.

  • Primary Rinse (Solvent): Rinse the empty container or glassware with a small volume of Ethanol or Isopropanol . This solubilizes the fatty tail.

    • Action: Collect this rinse into the Liquid Hazardous Waste container.

  • Secondary Rinse (Acidic - Optional): If residue persists, use a dilute acetic acid (5%) or HCl (0.1M) rinse to protonate the amine, making it water-soluble.

    • Action: Collect this rinse into the Liquid Hazardous Waste container.

  • Final Wash: Wash with soap and water.

  • Defacing: Deface the original label of the commercial container before discarding it in the trash (only if triple-rinsed and dry).

Visualized Workflows

Figure 1: Disposal Decision Logic

This decision tree guides the researcher to the correct waste stream based on the physical state and matrix of the material.

DisposalLogic Start Waste Generation: 3-(Hexadecyloxy)propylamine StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Residue StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Consumables BinSolid Solid Waste Bin (Tag: Corrosive/Toxic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Debris->BinSolid Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Ethanol, Methanol) SolventCheck->NonHalogenated BinHalo Halogenated Waste Carboy (Tag: Corrosive) Halogenated->BinHalo BinNonHalo Organic Waste Carboy (Tag: Corrosive, Base) NonHalogenated->BinNonHalo

Caption: Decision matrix for segregating amine waste based on solvent compatibility and physical state.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Spill->PPE Contain 2. Containment Cover with absorbent pads to prevent spreading PPE->Contain Collect 3. Collection Scoop solids/pads into wide-mouth jar Contain->Collect Clean 4. Decontamination Wipe area with Ethanol, then soap & water Collect->Clean Dispose 5. Disposal Label as Hazardous Waste (Corrosive) Clean->Dispose

Caption: Step-by-step spill response workflow ensuring personnel safety and environmental containment.

Emergency Procedures

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][7][5] The lipophilic nature means it may not rinse off easily; use a mild soap if available after the initial flush. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5][9] Immediate medical attention is required due to risk of permanent damage (Category 1).

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Regulatory Compliance

  • EPA (USA): This waste is considered a hazardous chemical waste. While not explicitly P or U listed, it exhibits the characteristic of Corrosivity (D002) .

  • Marine Pollutant: Due to the H410 classification, transport regulations (IMDG/IATA) require specific "Marine Pollutant" marking if shipped in bulk. For internal lab disposal, this reinforces the ban on sewer disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85580, 3-(Hexyloxy)propylamine (Analogue Reference). PubChem.[2] [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hexadecyloxy)propylamine
Reactant of Route 2
Reactant of Route 2
3-(Hexadecyloxy)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.